molecular formula C10H12N2O2 B1451401 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone CAS No. 1217863-06-3

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Numéro de catalogue: B1451401
Numéro CAS: 1217863-06-3
Poids moléculaire: 192.21 g/mol
Clé InChI: RAJYEVUWOYRVOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is a chemical compound belonging to the enaminone class, which is recognized in scientific research for its potential central nervous system activity. Compounds within this structural family have been synthesized and evaluated for their anticonvulsant properties in preclinical models . The molecular framework combines a cyclohexenone core with a 5-methylisoxazole amine, a structure that is often investigated for its ability to interact with biological targets relevant to neurological diseases. Researchers value this enaminone as a key intermediate for constructing more complex heterocyclic systems and for exploring structure-activity relationships in medicinal chemistry campaigns. The mechanism of action for related bioactive enaminones has been discussed in scientific literature in the context of Linus Pauling's clathrate hypothesis, potentially involving interactions with neuronal membranes or ion channels . This compound is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propriétés

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJYEVUWOYRVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Regioisomeric Isoxazoles via Enaminone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Isoxazole Pharmacophore

In modern drug discovery, the isoxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds and carboxylic acids.[1] Its rigid five-membered ring geometry positions substituents in specific vectors crucial for binding affinity in kinase inhibitors, COX-2 inhibitors (e.g., Valdecoxib), and NMDA receptor antagonists.[1]

This guide focuses on the enaminone-based synthetic route , a superior alternative to the classical [3+2] cycloaddition of nitrile oxides.[1] Enaminones (


-enaminoketones) act as versatile 1,3-dielectrophiles, allowing for regiodivergent synthesis —the ability to selectively generate either 3-substituted or 5-substituted isoxazoles from the same precursor simply by tuning the reaction medium.[1]

Strategic Retrosynthesis & Mechanism

The utility of enaminones lies in their push-pull electronic character.[1] The amino group donates electron density, making the


-carbon nucleophilic, while the carbonyl carbon remains electrophilic.[1]

When reacting with hydroxylamine (


), two competing pathways dictate the final regioisomer:
  • Path A (5-substituted): Initial attack by the hydroxylamine nitrogen on the carbonyl carbon (1,2-addition), followed by cyclization.[1]

  • Path B (3-substituted): Initial attack by the hydroxylamine oxygen on the

    
    -carbon (Michael-type addition), or direct displacement of the amine, followed by cyclization.[1]
    
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation point where solvent choice and pH dictate the product.[1]

ReactionMechanism Enaminone β-Enaminone (Precursor) PathA_Inter Intermediate A (Oxime Formation) Enaminone->PathA_Inter  Neutral/Acidic (H2O, EtOH) PathB_Inter Intermediate B (Michael Addition) Enaminone->PathB_Inter  Basic/High T (KOH, DMF) NH2OH Hydroxylamine (Nucleophile) NH2OH->PathA_Inter NH2OH->PathB_Inter Isoxazole5 5-Substituted Isoxazole (Thermodynamic Product) PathA_Inter->Isoxazole5  Cyclization (- H2O, - Amine) Isoxazole3 3-Substituted Isoxazole (Kinetic/Basic Conditions) PathB_Inter->Isoxazole3  Cyclization (- H2O, - Amine)

Figure 1: Divergent mechanistic pathways for isoxazole synthesis controlled by reaction conditions.

Core Methodology: Green Synthesis of 5-Arylisoxazoles

The following protocol utilizes a catalyst-free aqueous system.[1][2][3] This method relies on the "on-water" effect, where hydrophobic interactions accelerate the reaction rate at the organic-water interface, avoiding toxic dipolar aprotic solvents.[1]

Protocol A: Catalyst-Free Aqueous Synthesis

Target: 5-Phenylisoxazole derivatives.[1] Scale: 1.0 mmol (scalable to >10g).

Reagents & Setup
  • Precursor: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone).[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[1][3]
    
  • Solvent: Deionized Water (Ultrapure).[1]

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser.[1]

Step-by-Step Workflow
  • Charge: Add enaminone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) to the reaction vessel.

  • Solvation: Add water (5 mL per mmol of substrate). The enaminone may not fully dissolve initially; this is expected.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: The heterogeneous mixture will typically become clear or change color as the intermediate oxime forms and cyclizes.[1]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 1–2 hours.[1]

  • Work-up (Self-Validating Step):

    • Cool to room temperature.[1][4] The product often precipitates out as a solid due to low water solubility of the isoxazole compared to the ionic reagents.[1]

    • Filter the solid.[1][5] Wash with ice-cold water (

      
      ) to remove excess hydroxylamine and dimethylamine hydrochloride byproducts.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1] Column chromatography is rarely needed for this specific route.[1]

Protocol B: Regioselective Switch to 3-Arylaminoisoxazoles

To invert the regioselectivity (targeting the 3-position), the reaction environment must be altered to favor the attack on the


-carbon or stabilize the alternative intermediate.[1]
  • Modification: Use DMF as solvent at 100°C .[1][6]

  • Additive: In some cases, adding KOH (1.0 equiv) promotes the formation of the 3-amino isomer by deprotonating the hydroxylamine, increasing the nucleophilicity of the oxygen atom (HSAB theory).[1]

Data & Optimization: Solvent Screening

The choice of solvent is the primary driver for yield and reaction rate.[1] The table below summarizes the efficiency of converting enaminones to 5-arylisoxazoles.

EntrySolventTemp (°C)Time (h)Yield (%)Green Score
1 Water 100 1.5 92 High
2Ethanol782.588Med-High
3Acetonitrile824.075Medium
4DMF1005.065*Low
5Toluene1106.050Low

*Note: In DMF, significant amounts of the regioisomeric 3-substituted product may form depending on the specific substituents on the enaminone.[1]

Experimental Workflow Visualization

This diagram outlines the decision tree for the synthesis and purification process, ensuring high purity for biological screening.

Workflow Start Start: Enaminone + NH2OH·HCl SolventSelect Select Solvent Start->SolventSelect Water Water (Reflux) Target: 5-Substituted SolventSelect->Water DMF DMF (100°C) Target: 3-Substituted SolventSelect->DMF Reaction Reaction Monitoring (TLC) Water->Reaction DMF->Reaction Precipitation Precipitation on Cooling Reaction->Precipitation Aqueous Route Extraction Extraction (EtOAc) Reaction->Extraction Organic Route Filter Filtration & Wash Precipitation->Filter Dry Drying & NMR Validation Extraction->Dry Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of isoxazole derivatives.

Characterization & Troubleshooting

NMR Validation:

  • Proton NMR (

    
    ):  The isoxazole ring proton (
    
    
    
    ) is diagnostic.[1]
    • 5-Substituted: Singlet typically appears around

      
       6.5 – 6.9 ppm.[1]
      
    • 3-Substituted: The chemical shift often drifts downfield; however, NOE (Nuclear Overhauser Effect) experiments are required to definitively distinguish regioisomers if both are possible.[1]

  • Carbon NMR (

    
    ):  The 
    
    
    
    carbon in 5-substituted isoxazoles appears around 160-170 ppm (deshielded by oxygen).[1]

Common Pitfall:

  • Issue: Formation of a sticky oil instead of a precipitate in water.[1]

  • Solution: The oil is likely a supersaturated product or the intermediate oxime.[1] Induce crystallization by scratching the glass or adding a seed crystal.[1] Alternatively, extract with Ethyl Acetate, dry over

    
    , and evaporate.[1]
    

References

  • Dou, G., et al. (2013).[1][2] "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645-13653.[1]

  • Xiang, D., et al. (2012).[1] "Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones." Organic Letters, 14(2), 644–647.[1]

  • Martis, G. J., & Gaonkar, S. L. (2024).[1] "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 14, 2024.[1]

  • Cui, X., et al. (2021). "A convenient metal-free synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones."[1] ResearchGate.[1]

Sources

Physicochemical Profiling of Substituted Cyclohexenones: Structural Dynamics & Drug-Like Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclohexenones are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous antitumor, anti-inflammatory, and neuroprotective agents.[1] Their utility stems from the


-unsaturated ketone (enone) moiety, which functions as a "soft" electrophile capable of covalent engagement with nucleophilic cysteine residues in target proteins (e.g., the Keap1-Nrf2 pathway).[1]

However, the efficacy and safety of these molecules depend heavily on their physicochemical profile: the delicate balance between electrophilic reactivity (potency) and metabolic stability (toxicity), governed by ring conformation and substituent effects. This guide provides a technical roadmap for the structural and physicochemical characterization of substituted cyclohexenones, moving beyond basic identification to functional profiling.

Structural Dynamics & Spectroscopic Signatures[2]

The characterization of cyclohexenones requires a multi-modal approach to resolve the interplay between electronic conjugation and steric conformation.

The Enone Chromophore (UV-Vis & IR)

The electronic environment of the cyclohexenone ring is defined by the conjugation between the C=C and C=O bonds. Substituents alter this conjugation, leading to predictable spectral shifts.[1]

Table 1: Spectroscopic Shifts by Substituent Type

Substituent PositionElectronic EffectUV-Vis (

) Effect
IR

Effect
Mechanistic Rationale
Unsubstituted Reference~225 nm (EtOH)~1675 cm⁻¹Base conjugation lowers C=O bond order.

-Alkyl
Inductive (+I)Bathochromic (+10 nm)Slight DecreaseStabilizes

orbital; minor steric strain.

-Alkyl
Inductive (+I)Bathochromic (+12 nm)Decrease (~1665 cm⁻¹)Stronger orbital overlap; extends conjugation length.

-Heteroatom (O/N)
Mesomeric (+M)Strong Bathochromic (+30-50 nm)Significant Decrease (<1650 cm⁻¹)Lone pair donation creates "vinylogous amide/ester" character.

-Halogen (Br/Cl)
Inductive (-I)Bathochromic (+5 nm)Increase (~1695 cm⁻¹)Field effect opposes conjugation; raises C=O bond order.

Technical Insight: The lowering of the Carbonyl IR frequency (from ~1715 cm⁻¹ in saturated ketones to ~1675 cm⁻¹) is a direct measure of resonance stabilization . A lower frequency correlates with reduced electrophilicity at the carbonyl carbon but potentially increased reactivity at the


-carbon [1].
Conformational Analysis (NMR)

Unlike planar benzene rings, the cyclohexenone ring adopts a half-chair or sofa conformation. This non-planar geometry is critical for binding affinity and is best resolved using


H-NMR coupling constants (

-values).
  • Vicinal Couplings (

    
    ):  The magnitude of 
    
    
    
    depends on the dihedral angle (Karplus relationship).
  • Long-range Couplings (

    
    ):  "W-coupling" is often observed between the 
    
    
    
    -proton and equatorial protons at the C-6 position, diagnostic of a half-chair conformation.

Reactivity Profiling: The Michael Acceptor Status

For drug development, the defining feature of a cyclohexenone is its ability to act as a Michael acceptor. This property must be quantified, not just described.

Electrophilicity Index ( )

The reactivity of the


-carbon towards biological nucleophiles (like Glutathione, GSH) determines the compound's half-life and toxicity.
  • Soft Electrophiles: React preferably with soft nucleophiles (SH groups in Cysteine).

  • Hard Electrophiles: React with hard nucleophiles (NH groups in Lysine/DNA bases), often leading to genotoxicity.[1]

Cyclohexenones are typically soft electrophiles . Steric bulk at the


-position (e.g., 5,5-dimethyl substitution in dimedone derivatives) significantly retards Michael addition, improving metabolic stability [2].[1]
Visualization: The Michael Addition Pathway

The following diagram illustrates the mechanism of cysteine conjugation, a critical pathway for drug mechanism of action (e.g., covalent inhibition).

MichaelAddition Substrate Cyclohexenone (Electrophile) Transition Transition State (Orbital Overlap) Substrate->Transition Activation Nucleophile Thiol (R-SH) (Cysteine/GSH) Nucleophile->Transition Enolate Enolate Intermediate Transition->Enolate 1,4-Addition Product Michael Adduct (Covalent Bond) Enolate->Product Tautomerization

Figure 1: Mechanism of Michael addition of a thiol nucleophile to a cyclohexenone core.

Experimental Protocols

These protocols are designed to generate reproducible quantitative data for SAR (Structure-Activity Relationship) studies.

Protocol A: Kinetic Stability Assay (GSH Reactivity)

Objective: Determine the second-order rate constant (


) of the reaction between the cyclohexenone and Glutathione (GSH). This serves as a proxy for in vivo electrophilic stress.

Reagents:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione (reduced, 10 mM in PBS buffer, pH 7.4)

  • Internal Standard (e.g., Caffeine, non-reactive)[1]

Workflow:

  • Preparation: Mix Test Compound (100 µM final) and GSH (1000 µM final, pseudo-first-order excess) in PBS buffer at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC-UV or LC-MS. Monitor the depletion of the parent cyclohexenone peak relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Validation Criteria: The plot must be linear (


). If the reaction is too fast (

min), lower the pH to 6.5 to reduce the concentration of the reactive thiolate anion.
Protocol B: LogP Determination (HPLC Method)

Objective: Determine lipophilicity without the errors associated with traditional shake-flask methods for volatile or unstable enones.

Methodology: OECD Guideline 117 (HPLC Method).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25 isocratic).

  • Calibration: Inject a mixture of 5 reference standards with known LogP values (e.g., 2-Butanone, Benzene, Toluene, Naphthalene, Phenanthrene).[1]

  • Measurement: Measure the retention time (

    
    ) of the test cyclohexenone. Calculate the capacity factor 
    
    
    
    .
  • Data Processing: Construct a calibration curve of

    
     vs. 
    
    
    
    . Interpolate the LogP of the test compound.

Characterization Workflow Diagram

The following flowchart outlines the logic for a complete physicochemical workup.

Workflow cluster_ID Step 1: Structural ID cluster_PhysChem Step 2: PhysChem Profiling Start Crude Cyclohexenone Derivative NMR 1H/13C NMR (Conformation) Start->NMR MS HRMS (Formula) Start->MS IR FT-IR (Enone Conj.) Start->IR Solubility Kinetic Solubility (PBS pH 7.4) NMR->Solubility LogP LogP/LogD (HPLC Method) MS->LogP Stability GSH Reactivity (Protocol A) IR->Stability Decision Drug-Like? Solubility->Decision LogP->Decision Stability->Decision Output Lead Candidate Decision->Output Yes

Figure 2: Integrated workflow for the structural and physicochemical validation of cyclohexenones.

References

  • Lill, S. O. N., et al. (2004).[1] "Conformational Analysis of Cyclohexenones: The Impact of Substituents on Ring Geometry and NMR Parameters." Journal of Organic Chemistry. [Link]

  • Dinkova-Kostova, A. T., et al. (2001).[1] "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." Proceedings of the National Academy of Sciences. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary. [Link]

  • Pavia, D. L., et al. (2014).[1] Introduction to Spectroscopy. Cengage Learning. (Standard reference for UV/IR shifts). [Link][2]

  • Gonçalves, C., et al. (2010).[1] "Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis."[3] PNAS. [Link]

Sources

Methodological & Application

Application Note: Optimizing Cell-Based Cytotoxicity Profiling for Novel Enaminone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enaminone Paradox

Enaminones (


) represent a "privileged scaffold" in medicinal chemistry due to their versatility as building blocks for anticonvulsant, anti-inflammatory, and antitumor agents.[1] Their unique electronic structure—possessing both nucleophilic and electrophilic centers—allows them to interact with diverse biological targets, including voltage-gated ion channels and mitochondrial proteins.

However, this same chemical reactivity introduces significant challenges in in vitro profiling. Novel enaminones often exhibit:

  • High Lipophilicity: Leading to precipitation in aqueous culture media.

  • Redox Reactivity: Potential to non-enzymatically reduce tetrazolium salts (MTT/MTS), yielding false-positive viability signals.

  • Fluorescence Interference: Certain conjugated enaminone systems can autofluoresce, disrupting fluorometric readouts.

This guide moves beyond standard protocols to establish a self-validating workflow specifically designed to mitigate these artifacts.

Pre-Assay Validation: Solubility & Stability

Before any cells are seeded, the physicochemical behavior of the library in the assay medium must be mapped. Skipping this step is the primary cause of "noisy"


 curves.
Protocol A: The "Turbidity Check" (Cell-Free)

Objective: Determine the maximum soluble concentration (MSC) in culture media to prevent crystal formation from physically stressing cells or scattering light during OD readings.

Materials:

  • Enaminone Stock (typically 10–50 mM in 100% DMSO).

  • Complete Culture Medium (with 10% FBS).

  • 96-well clear flat-bottom plate.

Steps:

  • Prepare Serial Dilutions: Create a

    
     concentration series in a separate tube/plate using Complete Medium. Ensure the final DMSO concentration is constant (e.g., 0.5% or 1.0%) across all points.
    
    • Critical: Do not serially dilute directly in the final plate. Mixing efficiency is poor, and lipophilic compounds stick to tips.

  • Incubate: Transfer 100 µL/well to a plate (no cells). Incubate at 37°C for 24 hours (mimicking assay duration).

  • Visual & Microscopic Inspection:

    • Place the plate under a phase-contrast microscope (10x/20x).

    • Look for needle-like crystals or amorphous precipitates.

  • OD Reading: Measure absorbance at 600 nm (reference wavelength).

    • Threshold: Any well with

      
       (above blank) indicates precipitation.
      
    • Action: Exclude these concentrations from the biological assay.

Primary Screening: Metabolic Competence (MTT Assay)

While MTT is the gold standard, enaminones can generate Reactive Oxygen Species (ROS) or directly reduce tetrazolium salts. We employ a Split-Plate Design to control for this.

Protocol B: The Interference-Corrected MTT Assay

Principle: This protocol runs a parallel "Cell-Free + Compound" control to quantify non-enzymatic reduction of MTT by the enaminone itself.

Workflow Diagram (DOT):

MTT_Workflow cluster_Plate 96-Well Plate Layout Stock Enaminone Stock (DMSO) Dilution Serial Dilution (in Media) Stock->Dilution Cells Rows A-F: Cells + Compound Dilution->Cells NoCells Rows G-H: Media + Compound (Cell-Free Control) Dilution->NoCells Incubate Incubate 24-72h @ 37°C Cells->Incubate NoCells->Incubate AddMTT Add MTT Reagent (Protect from Light) Incubate->AddMTT Solubilize Solubilize (DMSO/SDS) AddMTT->Solubilize Read Read OD 570nm Solubilize->Read

Caption: Split-plate workflow ensuring chemical interference (Rows G-H) is subtracted from biological signal (Rows A-F).

Step-by-Step Procedure:

  • Seeding: Seed tumor cells (e.g., MCF-7, HepG2) at

    
     cells/well in 100 µL media. Leave rows G and H empty (media only). Incubate 24h for attachment.
    
  • Treatment: Add 100 µL of

    
     compound dilutions to both the "Cell" wells and "Cell-Free" wells.
    
    • Vehicle Control: 0.5% DMSO (must be included).[2][3]

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS) to all wells.

    • Note: Enaminones are light-sensitive; perform this step in low light.

  • Reaction: Incubate 3–4 hours. Check for purple precipitate.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 10 min.

  • Calculation:

    
    
    If 
    
    
    
    is significantly higher than the blank, your compound is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo).

Secondary Profiling: Mechanism of Action (MoA)

Enaminones often act via mitochondrial destabilization and ROS generation. To confirm cytotoxicity is not just metabolic arrest, we assess membrane integrity and apoptosis.

Protocol C: Multiplexed Annexin V / PI Flow Cytometry

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells.

Key Mechanistic Pathway:

MOA_Pathway Enaminone Enaminone Scaffold Mito Mitochondrial Dysfunction Enaminone->Mito Targeting ROS ROS Generation (Oxidative Stress) Mito->ROS Caspase Caspase-3/7 Activation ROS->Caspase Membrane PS Externalization (Annexin V Binding) Caspase->Membrane DNA DNA Fragmentation Caspase->DNA

Caption: Proposed cytotoxic cascade of enaminones involving mitochondrial stress and caspase activation.

Procedure:

  • Treatment: Treat cells in 6-well plates with the

    
     concentration determined in Protocol B for 24 hours.
    
  • Harvesting: Collect supernatant (floating dead cells) AND trypsinized adherent cells. Combine in one tube.

    • Crucial: Do not discard the supernatant; it contains the necrotic population.

  • Washing: Wash

    
     with cold PBS. Resuspend in 
    
    
    
    Binding Buffer.
  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis: Analyze immediately on a flow cytometer.

    • Gating: Exclude debris. Plot FITC (X-axis) vs. PI (Y-axis).

Data Interpretation & Reporting

Summarize findings using the following structure to ensure comparability across studies.

Table 1: Cytotoxicity Summary Template

Compound ID

(µM) [Cancer]

(µM) [Normal]
Selectivity Index (SI)Solubility Limit (µM)MTT Interference?
Enaminone-A1 12.5 ± 1.2>100>8.0200No
Enaminone-B3 4.1 ± 0.515.23.750Yes (Use ATP assay)
Doxorubicin 0.8 ± 0.15.56.8N/ANo
  • Selectivity Index (SI): Calculated as

    
    . An 
    
    
    
    suggests potential therapeutic window.
  • Solubility Limit: The highest concentration passing Protocol A.

References

  • Gogoi, S., et al. (2016). Synthesis and biological assessment of novel N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids. PubMed. Link

  • Ece, A., et al. (2023). N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses.[4][5][6] Chemical Biology & Drug Design. Link

  • Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. Link

  • Al-Mulla, F., et al. (2020). Enaminones as building blocks in drug development: Recent advances. ResearchGate.[1][4] Link

Sources

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily synthesized and decorated to interact with a multitude of biological targets is a paramount objective. The enaminone moiety, characterized by a conjugated system of an amine, a double bond, and a ketone, represents a "privileged" structural motif due to its versatile reactivity and presence in numerous biologically active compounds.[1][2] The compound 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone merges this potent enaminone core with two other pharmacologically significant heterocycles: isoxazole and cyclohexenone.

The isoxazole ring is a five-membered heterocycle that is a cornerstone in a variety of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing targeted therapies.[3] Similarly, the cyclohexenone framework is found in numerous natural products and synthetic compounds with significant biological profiles, including antitumor and anti-inflammatory properties.[5][6]

The strategic fusion of these three components in 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone creates a unique chemical architecture with immense potential for derivatization and the development of new therapeutic agents. This application note provides a comprehensive guide for researchers, detailing the synthesis, potential therapeutic applications, and robust protocols for screening and validating the biological activity of derivatives based on this promising scaffold.

Synthesis of the Core Scaffold

The synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is a straightforward and efficient process, typically achieved through a condensation reaction between a 1,3-dicarbonyl compound and an amine.[7][8] In this case, the reaction involves 1,3-cyclohexanedione and 3-amino-5-methylisoxazole.

Proposed Synthetic Pathway

The reaction proceeds via nucleophilic attack of the primary amine of 3-amino-5-methylisoxazole on one of the carbonyl groups of 1,3-cyclohexanedione, followed by dehydration to yield the stable enaminone product.[7]

Caption: Proposed synthesis of the target scaffold.

Detailed Synthetic Protocol

Materials and Reagents:

  • 1,3-Cyclohexanedione

  • 3-Amino-5-methylisoxazole

  • Toluene (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq) and 3-amino-5-methylisoxazole (1.0 eq).

  • Add anhydrous toluene to the flask to create a 0.5 M solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford the pure 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone.

Rationale for Experimental Choices:

  • Toluene and Dean-Stark Trap: This combination is used to azeotropically remove the water formed during the condensation reaction, which drives the equilibrium towards the formation of the enaminone product.[9]

  • Catalytic Acid: A small amount of acid catalyzes the reaction by protonating one of the carbonyl groups of the 1,3-cyclohexanedione, making it more electrophilic and susceptible to nucleophilic attack by the amine.[7]

Potential Therapeutic Applications and Screening Strategies

The hybrid nature of the 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone scaffold suggests a range of potential biological activities. The presence of the enaminone system, often found in kinase inhibitors, coupled with the known anticancer and anti-inflammatory properties of isoxazole and cyclohexenone derivatives, makes this scaffold particularly promising for oncology and immunology research.[3][5][10]

Kinase Inhibition: A Primary Target in Oncology

Many kinase inhibitors feature a hinge-binding motif, and the enaminone scaffold can mimic this interaction. The nitrogen and carbonyl groups can form crucial hydrogen bonds within the ATP-binding pocket of various kinases.

Screening Workflow for Kinase Inhibitors:

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Activity HTS High-Throughput Screening (Universal Kinase Assay) IC50 IC50 Determination (Specific Kinase Assays) HTS->IC50 Active Hits Cell_Viability Cell Viability Assays (e.g., MTT, MTS) IC50->Cell_Viability Potent Inhibitors

Caption: Workflow for kinase inhibitor screening.

Protocol: Universal Kinase Activity Assay

This protocol provides a general method for an initial high-throughput screen to identify compounds that inhibit kinase activity. A common method is a luminescence-based assay that quantifies the amount of ADP produced.[11]

Materials:

  • Kinase of interest

  • Universal kinase substrate (e.g., a generic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)[11]

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare the kinase reaction buffer according to the manufacturer's instructions.

  • In a 384-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the kit protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration.

Data Presentation: Kinase Inhibition Screening

Compound IDConcentration (µM)% Inhibition
Scaffold-011085
Scaffold-021015
Staurosporine198
Anticancer Activity: Assessing Cytotoxicity

Derivatives of the scaffold can be screened for their ability to induce cancer cell death. Standard cell viability assays are employed for this purpose.[12][13][14][15]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][15]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: Cytotoxicity Data

Compound IDCell LineIC50 (µM)
Scaffold-01HCT1165.2
Scaffold-03HCT116> 50
DoxorubicinHCT1160.8

Conclusion

The 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis allows for the rapid generation of a library of diverse analogs. The inherent biological potential of its constituent moieties suggests that derivatives of this scaffold are likely to exhibit interesting pharmacological profiles, particularly as kinase inhibitors and anticancer agents. The protocols outlined in this application note provide a robust framework for synthesizing, screening, and validating the biological activities of these new chemical entities, paving the way for future drug discovery efforts.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved from [Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021, February). ResearchGate. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Bentham Science Publishers. (2015, December 1). Bioactive Cyclohexenones: A Mini Review. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • General method for the synthesis of enaminones via photocatalysis. (2025, July 29). PMC. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • IJPPR. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Retrieved from [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexenone. Retrieved from [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • Taylor & Francis. (2023, April 20). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Retrieved from [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2020, December). Anticancer activities of cyclohexenone derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011, December 27). MDPI. Retrieved from [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. Retrieved from [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Retrieved from [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

Sources

Application Note: Strategic In Vitro ADME Profiling of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This Application Note details the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone . This compound represents a specific chemical class: isoxazolyl-enaminones .

While isoxazoles are privileged scaffolds in medicinal chemistry (found in valdecoxib, sulfamethoxazole), the inclusion of the enaminone linker (


) introduces unique stability and reactivity challenges. Unlike standard amide bonds, enaminones are "push-pull" alkenes that can undergo hydrolysis in acidic media or Michael additions with biological nucleophiles.

Strategic Focus: This guide moves beyond generic screening. It prioritizes chemical stability and metabolic soft-spot identification (specifically the isoxazole methyl group) to validate the scaffold's viability as a drug candidate.

Structural Liability Analysis
FeatureADME RiskMitigation Strategy
Enaminone Linker Hydrolytic instability (acidic pH); Michael acceptor potential.Include pH-dependent stability assay (pH 1.2 vs 7.4) before metabolic profiling.
5-Methylisoxazole Rapid oxidative metabolism (CYP-mediated hydroxylation of the methyl group).Use cofactor-supplemented microsomes (NADPH) to determine

and

.
Cyclohexenone Electrophilic reactivity (GSH adducts).Perform GSH trapping assay if metabolic clearance is anomalously high.

Physicochemical Characterization: Solubility & Stability[1]

Before biological profiling, we must establish if the compound remains intact in assay buffers. Enaminones can hydrolyze back to the 1,3-diketone and amino-isoxazole precursors.

Protocol A: Kinetic Solubility & Chemical Stability

Objective: Determine the maximum soluble concentration and hydrolytic stability in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

Materials:

  • 10 mM DMSO stock of test compound.[1]

  • PBS (pH 7.[2]4) and 0.1 N HCl (pH 1.2).

  • HPLC-UV or LC-MS/MS.

Workflow:

  • Preparation: Spike DMSO stock into buffer to reach final concentrations of 1, 10, and 100 µM (final DMSO < 1%).

  • Incubation: Shake at 37°C for 4 hours.

  • Analysis: Centrifuge (15,000 rpm, 10 min) to pellet precipitate. Analyze supernatant via HPLC.

  • Stability Check: Look for the emergence of a new peak corresponding to 3-amino-5-methylisoxazole (the hydrolysis product).

Success Criteria:

  • Solubility:

    
     at pH 7.4 is preferred for oral druggability.[3]
    
  • Stability:

    
     parent remaining after 4 hours at pH 1.2. Note: If hydrolysis occurs at pH 1.2, enteric coating may be required for oral delivery.
    

Metabolic Stability (Microsomal Stability)[1]

The 5-methyl group on the isoxazole ring is a known site for CYP450 oxidation.[3] We will use Liver Microsomes (Human and Rat) to calculate Intrinsic Clearance (


).
Protocol B: Microsomal Incubation

Rationale: This assay distinguishes between Phase I metabolism (CYP-mediated) and chemical instability.

Experimental Design:

  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (regenerating system).

Step-by-Step Methodology:

  • Pre-Incubation: Mix Microsomes + Buffer (100 mM Phosphate, pH 7.4) + Test Compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Control arm: Add buffer instead of NADPH to assess non-NADPH dependent clearance (e.g., hydrolysis).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Visualization: Metabolic Stability Workflow

MetabolicStability Start Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Start->Mix Split Split Reaction Mix->Split ArmA + NADPH (Metabolic Clearance) Split->ArmA Test ArmB - NADPH (Chemical Stability Control) Split->ArmB Control Quench Quench with ACN (0, 15, 30, 60 min) ArmA->Quench ArmB->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Comparative workflow distinguishing enzymatic metabolism (NADPH dependent) from chemical instability (NADPH independent).

Permeability Profiling (PAMPA)

For this scaffold, we utilize PAMPA (Parallel Artificial Membrane Permeability Assay) as a high-throughput surrogate for Caco-2. The lipophilic nature of the isoxazole suggests good passive permeability, but the polar enaminone oxygen may limit it.[3]

Protocol C: PAMPA Methodology

System: 96-well "Sandwich" plate (Donor bottom, Acceptor top). Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Donor Well: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Add 200 µL of fresh PBS (pH 7.4).

  • Incubation: Sandwich the plates and incubate for 5 hours at room temperature (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

Calculation:



  • Target:

    
     indicates high passive permeability.
    

Drug-Drug Interaction (CYP Inhibition)[6]

Isoxazoles can act as heteroaromatic inhibitors of CYP enzymes.[3] Specifically, we must screen for CYP2C9 and CYP3A4 inhibition, as these are common liabilities for this class.

Protocol D: Fluorescent CYP Inhibition Screen

Method: Cocktail incubation with standard substrates.

EnzymeSubstrateInhibitor Control
CYP1A2CECFurafylline
CYP2C9MFCSulfaphenazole
CYP3A4BFCKetoconazole

Procedure:

  • Incubate Recombinant CYPs (Bactosomes) with the test compound (0.1 - 25 µM) and fluorogenic substrate.

  • Read fluorescence kinetics over 20 minutes.

  • Calculate

    
    .
    
  • Critical Check: If

    
    , the compound is a potent inhibitor and poses a DDI risk.
    

Decision Tree & Summary

The following logic gate ensures resources are not wasted on unstable compounds.

DecisionTree Start Start: 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone StabCheck Stability Assay (pH 1.2 & 7.4) Start->StabCheck Unstable High Hydrolysis (>20% loss) StabCheck->Unstable Fail Stable Stable (<10% loss) StabCheck->Stable Pass Metab Microsomal Stability (HLM) Stable->Metab HighCL High Clearance (t1/2 < 15 min) Metab->HighCL High Turnover LowCL Low/Mod Clearance Metab->LowCL Good Stability ID_Metab ID Metabolite: Check Methyl-OH or GSH Adduct HighCL->ID_Metab Perm PAMPA Permeability LowCL->Perm Proceed Proceed to Caco-2 & In Vivo PK Perm->Proceed High Pe

Caption: Strategic Go/No-Go decision tree prioritizing chemical stability before metabolic profiling.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Kerns, E. H., et al. (2004). "In vitro solubility assays in drug discovery." Current Drug Metabolism, 5(5), 357-366.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols for PAMPA).

  • Stefani, H. A., et al. (2000).[4] "An Easy Synthesis of Enaminones in Water as Solvent." Synthesis, 2000(11), 1526-1528. (Reference for enaminone chemical stability/synthesis).

Sources

Application Note: Advanced Analytical Strategies for Isoxazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Isoxazole scaffolds are critical pharmacophores in modern drug discovery, serving as core structures in COX-2 inhibitors (e.g., Valdecoxib), immunomodulators (e.g., Leflunomide), and beta-lactamase-resistant antibiotics. However, the unique physicochemical properties of the 1,2-oxazole ring—specifically its lability under basic conditions and the challenge of regioisomeric purity—demand specialized analytical workflows.

This guide provides a comprehensive protocol for the development of stability-indicating LC-MS/MS methods for isoxazole derivatives. It moves beyond generic screening to address the specific failure modes of this heterocycle: N-O bond cleavage and regioisomeric resolution .

Chemical Stability & Sample Preparation Logic

The "Achilles' Heel": Base-Catalyzed Ring Opening

Unlike 1,3-oxazoles, the 1,2-isoxazole ring contains a relatively weak N-O bond. Under basic conditions (pH > 8.0) or in the presence of nucleophiles, 3-unsubstituted isoxazoles undergo a Kemp elimination-type ring opening , converting the heterocyclic ring into a reactive


-cyanoenol or nitrile species.

Case Study: Leflunomide The prodrug Leflunomide relies on this exact mechanism in vivo to convert to its active metabolite, Teriflunomide (A77 1726). However, in an analytical setting, this conversion is an artifact that leads to quantitation errors.

Critical Directive:

  • Diluents: Never use alkaline diluents. Use Acetonitrile:Water (90:10) or Methanol with 0.1% Formic Acid.

  • Mobile Phase: Maintain pH < 6.0. Ammonium Bicarbonate buffers (pH 10) are strictly contraindicated for unsubstituted isoxazoles.

Visualization: Stability-Driven Method Development

The following decision tree outlines the logic for selecting chromatographic conditions based on isoxazole substitution patterns.

MethodDevLogic Start Isoxazole Analyte Characterization SubstCheck Is C3 Position Substituted? Start->SubstCheck Unsub High Risk: Base-Catalyzed Ring Opening SubstCheck->Unsub No (H at C3) Sub Moderate Stability SubstCheck->Sub Yes (Alkyl/Aryl at C3) AcidicMP MANDATORY: Acidic Mobile Phase (pH 2.5 - 4.5) Unsub->AcidicMP Diluent Diluent: MeCN + 0.1% FA AcidicMP->Diluent RegioCheck Regioisomer Separation Required? (3,5- vs 4,5-) Diluent->RegioCheck Screen Screen pH 2.5 - 7.5 Sub->Screen Screen->RegioCheck ColSelect Select Column: Phenyl-Hexyl or C18-PFP RegioCheck->ColSelect Yes StandardC18 Standard C18 RegioCheck->StandardC18 No

Caption: Decision logic for isoxazole method development. C3-unsubstituted variants require strict acidic control to prevent artifactual ring opening.

Chromatographic Separation Strategies

Regioisomer Resolution (3,5- vs 4,5-disubstituted)

Synthetic routes often yield mixtures of regioisomers (e.g., 3,5-dimethylisoxazole vs. 4,5-dimethylisoxazole).[1] These isomers have identical m/z values and similar lipophilicity, making separation on standard C18 columns difficult.

Recommended Stationary Phases:

  • Pentafluorophenyl (PFP): Offers

    
    -
    
    
    
    interactions and shape selectivity crucial for separating positional isomers.
  • Phenyl-Hexyl: Provides alternative selectivity to C18 via

    
    -stacking with the isoxazole aromatic system.
    
Mobile Phase Optimization
ParameterRecommendationRationale
Aqueous Phase 10 mM Ammonium Formate (pH 3.5)Buffers the N-O bond against hydrolysis; compatible with MS (ESI+).
Organic Phase Acetonitrile (MeCN)Sharper peaks for polar heterocycles compared to Methanol.
Gradient Slope Shallow (1-2% B/min)Required to resolve closely eluting regioisomers.

Mass Spectrometry Detection (LC-MS/MS)

Ionization & Fragmentation

Isoxazoles typically ionize well in ESI+ mode. The fragmentation pattern is distinct and serves as a structural fingerprint.

  • Primary Cleavage: The N-O bond is the weakest link.

  • Diagnostic Neutral Losses:

    • Loss of 28 Da (CO): Common if a carbonyl is adjacent.

    • Loss of 41 Da (CH3CN): Characteristic of methyl-substituted isoxazoles.

    • Ring Scission: Cleavage often yields an acyl ion and a nitrile.

Differentiation from Oxazoles

While isoxazoles (1,2) and oxazoles (1,[2][3][4]3) are isomers, MS/MS can distinguish them. Isoxazoles show a higher propensity for N-O cleavage, whereas oxazoles are more stable and typically fragment via CO loss from the ring C-O bond.

Protocol: High-Resolution Impurity Profiling

Objective: Separate a target 3,5-disubstituted isoxazole drug from its 4,5-regioisomer and ring-opened degradants.

Equipment & Reagents
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18-PFP (100 x 2.1 mm, 1.7 µm).

  • Solvents: LC-MS grade Water, Acetonitrile, Formic Acid.

Step-by-Step Methodology

Step 1: System Suitability Preparation

  • Prepare a stock solution of the API (1 mg/mL) in Methanol .

  • Prepare a "Resolution Mixture" containing the API and its specific regioisomer at 10 µg/mL each.

  • Note: Do not use DMSO if possible, as it can suppress ionization of early eluting polar degradants.

Step 2: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B (Shallow gradient for isomer separation)

    • 12 min: 95% B

    • 15 min: 95% B

    • 15.1 min: 5% B

    • 18 min: Stop

Step 3: MS Source Parameters (Generic ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr

  • Cone Voltage: Optimized per compound (typically 20-40V for isoxazoles).

Step 4: Data Analysis & Criteria

  • Resolution (Rs): The resolution between the API and its regioisomer must be > 1.5.

  • Peak Tailing: Symmetry factor must be between 0.8 and 1.2.

  • Identification:

    • Parent Ion: [M+H]+

    • Qualifier Ion: [M+H - 41]+ (Loss of CH3CN) or specific side-chain fragment.

Validated Workflow Diagram

The following diagram illustrates the complete analytical lifecycle for an isoxazole compound, emphasizing the "Stop/Go" decision points related to stability.

Workflow cluster_MS MS/MS Detection Sample Sample Prep (Acidic/Neutral) UPLC UPLC Separation (PFP Column, pH 3.5) Sample->UPLC MS_Ion ESI+ Ionization UPLC->MS_Ion MS_Frag Frag: N-O Cleavage MS_Ion->MS_Frag Data Data Processing MS_Frag->Data Artifact Check: Ring Opened Artifacts Present? Data->Artifact Result Quantitation & Impurity ID Artifact->Result No Adjust Lower pH / Cool Autosampler Artifact->Adjust Yes Adjust->Sample

Caption: Analytical workflow emphasizing the critical check for ring-opening artifacts during data processing.

References

  • Leflunomide Metabolism & Ring Opening

    • Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[5][6][7]

    • Source: Drug Metabolism and Disposition (2003).[7]

    • URL:[Link]

  • Isoxazole Synthesis & Regioisomer Challenges

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances (2018).
    • URL:[Link]

  • Mass Spectrometry of Heterocycles

    • Title: Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry... on 3-methylisoxazolo- and 2-methyloxazolopyridines.
    • Source: Journal of Mass Spectrometry (NIH PubMed).
    • URL:[Link]

  • General Isoxazole Chemistry Review

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[2][8][9]

    • Source: RSC Advances (2025).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. As a key intermediate in the formation of various pharmacologically active compounds, including the active metabolite of Leflunomide (A77 1726)[1][2][3][4], achieving a high yield of this enaminone is critical. This document provides in-depth, experience-driven advice to help you overcome common challenges in this chemical transformation.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses specific issues you may encounter during the synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone. The primary synthetic route involves the condensation of 3-amino-5-methylisoxazole and cyclohexane-1,3-dione.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in this condensation reaction typically stem from an incomplete reaction or the formation of side products. Here’s a breakdown of potential causes and actionable solutions:

Potential Cause 1: Inefficient Water Removal

The condensation of an amine with a β-dicarbonyl compound to form an enaminone is a reversible equilibrium reaction that produces water as a byproduct.[5][6][7] If water is not efficiently removed from the reaction mixture, the equilibrium will not favor product formation, leading to low conversion rates.

Recommended Action:

  • Utilize a Dean-Stark Apparatus: The most effective method for water removal in this context is azeotropic distillation using a Dean-Stark trap.[5][6][7] Toluene is a commonly used solvent for this purpose as it forms an azeotrope with water.

  • Ensure Proper Glassware Setup: The Dean-Stark trap and condenser must be properly set up to ensure efficient collection of water. Ensure a continuous reflux and that the collected water is not returning to the reaction flask.

  • Use of Drying Agents: For smaller scale reactions where a Dean-Stark apparatus may not be practical, the use of in-situ drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[7]

Potential Cause 2: Lack of Catalysis

While the reaction can proceed without a catalyst, it is often slow and may not go to completion. An acid catalyst is typically required to activate the carbonyl group of the cyclohexane-1,3-dione, making it more susceptible to nucleophilic attack by the amine.

Recommended Action:

  • Introduce an Acid Catalyst: A catalytic amount of a non-nucleophilic acid can significantly improve the reaction rate and yield. p-Toluenesulfonic acid (p-TSA) is a common and effective catalyst for this type of condensation.[8][9]

  • Catalyst Loading: The optimal amount of catalyst should be determined empirically, but a starting point is typically 0.01 to 0.05 molar equivalents relative to the limiting reagent.

Potential Cause 3: Suboptimal Reaction Temperature and Time

The reaction requires sufficient thermal energy to overcome the activation energy barrier and to ensure efficient azeotropic removal of water.

Recommended Action:

  • Maintain Reflux: The reaction should be maintained at a steady reflux temperature of the chosen solvent (e.g., toluene, ~111°C).

  • Monitor Reaction Progress: The reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to decomposition of the product or starting materials.

Question 2: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

Answer:

Side product formation is a common cause of reduced yield and can complicate purification. Here are the likely culprits and how to address them:

Potential Cause 1: Bis-addition Product

Cyclohexane-1,3-dione has two carbonyl groups. While the formation of the enaminone at one carbonyl is the desired reaction, it is possible for a second molecule of 3-amino-5-methylisoxazole to react with the remaining carbonyl group, especially under harsh conditions or with an excess of the amine.

Recommended Action:

  • Control Stoichiometry: Use a 1:1 molar ratio of 3-amino-5-methylisoxazole to cyclohexane-1,3-dione. A slight excess of the dione may be used to ensure complete consumption of the more valuable amine.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times, as this can promote the formation of the bis-addition product.

Potential Cause 2: Self-Condensation of Cyclohexane-1,3-dione

Under acidic or basic conditions and at elevated temperatures, cyclohexane-1,3-dione can undergo self-condensation reactions (e.g., an aldol-type condensation) to form higher molecular weight impurities.

Recommended Action:

  • Controlled Addition of Reagents: Adding the amine to a solution of the dione and catalyst at reflux can sometimes minimize the dione's self-condensation.

  • Moderate Catalyst Loading: Use the minimum effective amount of acid catalyst to avoid promoting side reactions.

Potential Cause 3: Tautomerization and Competing Nucleophilic Sites of 3-amino-5-methylisoxazole

3-amino-5-methylisoxazole has multiple nucleophilic sites (the exocyclic amino group and the ring nitrogen atoms). While the exocyclic amino group is generally the most nucleophilic, side reactions involving the ring nitrogens can occur, leading to isomeric products.[10]

Recommended Action:

  • Optimize Reaction Conditions: Carefully controlling the temperature and catalyst can favor the desired reaction pathway. Lowering the temperature slightly (while still maintaining reflux for water removal) might improve selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Toluene is the most commonly recommended solvent due to its ability to form an azeotrope with water, allowing for efficient removal with a Dean-Stark trap, and its relatively high boiling point, which provides a suitable reaction temperature.[6]

Q2: How should I purify the final product?

A2: Purification of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone can typically be achieved by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary.

Q3: Can I run this reaction without a Dean-Stark trap?

A3: Yes, for smaller scale reactions, you can use drying agents like anhydrous magnesium sulfate or molecular sieves added directly to the reaction flask.[7] However, for larger scale syntheses, a Dean-Stark trap is more efficient and economical.

Q4: What is the role of p-TSA in this reaction?

A4: p-Toluenesulfonic acid (p-TSA) acts as an acid catalyst. It protonates one of the carbonyl oxygens of the cyclohexane-1,3-dione, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the 3-amino-5-methylisoxazole.[8]

Q5: My starting material, 3-amino-5-methylisoxazole, is old. Could this be the problem?

A5: Yes, the purity of your starting materials is crucial. 3-amino-5-methylisoxazole can degrade over time. It is advisable to check the purity of your starting materials by melting point or an appropriate analytical technique (e.g., NMR, GC-MS) before starting the synthesis. If necessary, the amine can be purified by recrystallization or distillation.[11][12]

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 3-amino-5-methylisoxazole

  • Cyclohexane-1,3-dione

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq), 3-amino-5-methylisoxazole (1.0 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add a sufficient volume of toluene to suspend the reagents and fill the Dean-Stark trap.

  • Heat the reaction mixture to a steady reflux.

  • Continue refluxing and monitor the reaction progress by TLC. The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap (usually 3-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the pure product.

Data Summary

ParameterRecommended ConditionRationale
Solvent TolueneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic acid (p-TSA)Activates the carbonyl group for nucleophilic attack.
Water Removal Dean-Stark ApparatusDrives the equilibrium towards product formation.
Stoichiometry 1:1 (Amine:Dione)Minimizes the formation of bis-addition byproducts.
Temperature Reflux (~111°C in Toluene)Provides sufficient energy for the reaction and water removal.

Visual Diagrams

Reaction Pathway

G cluster_reactants Reactants cluster_product Product Amine 3-Amino-5-methylisoxazole Intermediate Condensation (+ p-TSA, Toluene, Reflux) Amine->Intermediate + Dione Cyclohexane-1,3-dione Dione->Intermediate + Product 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone Intermediate->Product - H2O G Start Low Yield? CheckWaterRemoval Is water efficiently removed? (Dean-Stark trap functioning?) Start->CheckWaterRemoval Yes CheckCatalyst Is an acid catalyst being used? (e.g., p-TSA) CheckWaterRemoval->CheckCatalyst Yes ActionWater Implement Dean-Stark trap or add drying agents. CheckWaterRemoval->ActionWater No CheckPurity Are starting materials pure? CheckCatalyst->CheckPurity Yes ActionCatalyst Add catalytic p-TSA (0.01-0.05 eq). CheckCatalyst->ActionCatalyst No CheckTempTime Are reaction temperature and time optimized? CheckPurity->CheckTempTime Yes ActionPurity Purify starting materials (recrystallize/distill). CheckPurity->ActionPurity No ActionTempTime Ensure steady reflux and monitor reaction by TLC. CheckTempTime->ActionTempTime No End Consider side reactions (see guide) CheckTempTime->End Yes

Caption: A decision tree for troubleshooting low yield.

References

  • Yao, C., et al. (2016). One-pot synthesis of α-bromo enaminones using catalytic p-toluenesulfonic acid monohydrate. Preprints.org. [Link]

  • de la Torre, M. C., et al. (2011). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]

  • Burger, D., et al. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC. [Link]

  • Burger, D., et al. (2000). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E2, matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. Rheumatology. [Link]

  • Fox, R. I. (1998). Leflunomide: A novel disease-modifying anti-rheumatic drug. ResearchGate. [Link]

  • Migita, K., et al. (2005). An active metabolite of leflunomide, A77 1726, inhibits the production of serum amyloid A protein in human hepatocytes. PubMed. [Link]

  • Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. [Link]

  • Yao, C., et al. (2016). Synthesis of α‐functionalized enaminones. ResearchGate. [Link]

  • Gotor-Gotor, R., et al. (2021). General method for the synthesis of enaminones via photocatalysis. PMC. [Link]

  • Yang, B., et al. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Journal of the American Chemical Society. [Link]

  • ScienceMadness Discussion Board. (2007). Imine formation with Dean Stark. Sciencemadness.org. [Link]

  • Organic Syntheses. (2015). Procedure for hydrozirconation. Organic Syntheses. [Link]

  • Ortiz-Marciales, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Fichez, J., et al. (2015). Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. [Link]

  • Bhowmik, D., & Ali, A. (2024). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Hollander, C. W. D. (1970). Process for the purification of 3-amino-5-methylisoxazole.
  • ResearchGate. (2012). Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. [Link]

  • Lee, J., et al. (2018). Stereospecific Synthesis of Cyclohexenone Acids by-[1][1]Sigmatropic Rearrangement Route. PMC. [Link]

  • Carreño, M. C., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. OperaChem. [Link]

  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole.
  • Organic Chemistry Portal. Enaminone synthesis by amination. Organic Chemistry Portal. [Link]

  • Al-Ayed, A. S. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXAZOLO[2,3-a]PYRIMIDINONES. ResearchGate. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines. ResearchGate. [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (1966). aminopyrazole. Organic Syntheses. [Link]

  • ResearchGate. (2020). Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. [Link]

  • Al-Tel, T. H. (2010). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Arkivoc. [Link]

Sources

Technical Support Center: Purification of Polar Enaminone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar enaminone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often problematic molecules. Enaminones, characterized by the N-C=C-C=O conjugated system, are invaluable building blocks in medicinal chemistry and organic synthesis.[1][2] However, their inherent polarity and potential for instability can make purification a significant bottleneck.

This document provides in-depth, field-proven insights in a practical question-and-answer format, moving from frequently asked questions to specific troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to design robust and effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What makes polar enaminone compounds so challenging to purify?

The purification difficulties arise from a combination of their structural features:

  • High Polarity: The conjugated keto-amine system leads to a high dipole moment, making these compounds highly polar. This causes strong interactions with polar stationary phases like silica gel, often resulting in poor peak shape, streaking, and low recovery.[3] Conversely, they may have insufficient retention on standard reversed-phase columns, eluting in the solvent front.[4]

  • Instability: The enamine functionality can be susceptible to hydrolysis, especially under acidic conditions.[5] Standard silica gel is slightly acidic and can cause decomposition of sensitive enaminones directly on the column.[6]

  • Tautomerism: Enaminones exist in equilibrium between keto-enamine and enol-imine tautomers.[7] This equilibrium can be influenced by the solvent and the solid support, sometimes leading to multiple or broadened peaks during chromatography, which complicates interpretation and separation.

  • Chelating Properties: The 1,3-keto-amine structure can chelate metal ions, which may be present as trace impurities in reagents or on silica gel, leading to complex chromatographic behavior.

Q2: I've just finished my reaction. What is the first purification method I should attempt?

For solid, crude products, recrystallization should be your first consideration. It is an inexpensive and scalable technique that can yield highly pure material in a single step if a suitable solvent is found.[8][9] The ideal solvent will dissolve the enaminone sparingly at room temperature but completely at an elevated temperature, while impurities remain soluble at all temperatures or are completely insoluble.[10]

If the crude product is an oil or if recrystallization fails, flash column chromatography is the next logical step.

Q3: How do I choose the right chromatographic technique for my polar enaminone?

The choice depends on the specific properties of your compound and the impurities present. A decision-making workflow can guide your selection.

Purification_Strategy start Crude Polar Enaminone is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_tlc Run TLC Analysis (Silica) is_solid->run_tlc No / Oil recryst_ok Successful? try_recryst->recryst_ok pure_product Pure Product recryst_ok->pure_product Yes recryst_ok->run_tlc No tlc_result How is the TLC behavior? run_tlc->tlc_result good_rf Good Rf (0.2-0.5) No Streaking tlc_result->good_rf Clean Separation streaking Streaking or Baseline Retention tlc_result->streaking Poor Separation high_rf High Rf / Elutes with Solvent Front tlc_result->high_rf Very Mobile silica_col Silica Gel Flash Chromatography good_rf->silica_col modified_col Modified Chromatography (Basic Alumina or Amine Additive) streaking->modified_col hilic_or_rp Consider HILIC or Reversed-Phase HPLC high_rf->hilic_or_rp silica_col->pure_product modified_col->pure_product hilic_or_rp->pure_product

Caption: Decision workflow for selecting a purification method.
Q4: My enaminone seems to be decomposing during purification. What are the likely causes and solutions?

Decomposition is a common issue, most often caused by the acidity of standard silica gel.[6]

  • Cause: The slightly acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the hydrolysis of the enamine C=C bond, breaking the molecule apart.

  • Solution 1: Use a different stationary phase. Basic alumina is an excellent alternative for acid-sensitive compounds, particularly basic ones like enaminones.[6][11][12]

  • Solution 2: Neutralize the silica gel. You can "deactivate" the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-2%) or ammonium hydroxide, to your eluent.[3][13] This neutralizes the acidic sites and significantly improves recovery and peak shape for basic compounds.

  • Solution 3: Minimize contact time. Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing the time it is exposed to the stationary phase.

Q5: How can I accurately assess the purity of my final enaminone product?

A single technique is often insufficient. A combination of methods is recommended for a confident purity assessment:

  • Thin-Layer Chromatography (TLC): A quick check to see if there is a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. Integrating the proton signals can provide a quantitative measure of purity against a known standard.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the retention time and the mass-to-charge ratio. It is highly sensitive and can detect impurities that may not be visible by NMR.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[10]

Troubleshooting Guide

Problem: My enaminone streaks badly on a silica TLC plate and I can't get a clean separation.

Cause: This is a classic sign of strong, non-ideal interactions between your polar, basic enaminone and the acidic silica gel surface. Streaking (or tailing) occurs when a fraction of the analyte molecules bind very tightly to the stationary phase, while the rest move with the mobile phase, resulting in a smeared spot.[3]

Solutions:

  • Add a Basic Modifier: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexane).[3] The amine will compete with your compound for the acidic binding sites on the silica, leading to sharper spots and more reliable Rf values.

  • Switch to a Less Acidic Stationary Phase: Try TLC plates coated with alumina. Basic compounds often exhibit much better behavior on alumina.[12]

  • Use a More Polar "Pushing" Solvent: Sometimes, a solvent like methanol or acetonitrile is needed in the mobile phase to effectively elute highly polar compounds. A common mobile phase for very polar basic compounds is dichloromethane/methanol/ammonium hydroxide.[3]

Problem: My enaminone is stuck at the baseline during normal-phase chromatography, even with 100% ethyl acetate.

Cause: Your compound is too polar for the selected mobile phase. The eluent is not polar enough to displace the compound from the highly polar silica gel.[15]

Solutions:

  • Increase Solvent Polarity Drastically: You need to add a much more polar solvent to your mobile phase. Methanol is a common choice. Start by testing a mobile phase of 95:5 dichloromethane:methanol and gradually increase the methanol content.[12]

  • Consider HILIC: If your compound is extremely polar (e.g., contains multiple hydroxyl or carboxylic acid groups), it may be better suited for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or an amino-propyl phase) with a reversed-phase type solvent system (e.g., acetonitrile/water).[4][16] In this technique, water is the strong, eluting solvent.[4]

Problem: My enaminone elutes immediately in the solvent front during reversed-phase (C18) chromatography.

Cause: Your compound is too polar to be retained by the non-polar C18 stationary phase. It has a much greater affinity for the polar mobile phase (e.g., water/acetonitrile) and is washed through the column without any separation occurring.[4]

Solutions:

  • Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be "aqueous stable" and can be run with 100% water or buffer.[17] This may provide enough retention for very polar compounds.

  • Switch to HILIC: This is the ideal scenario for using HILIC. The technique is specifically designed to retain and separate polar compounds that do not retain on reversed-phase columns.[4]

  • Use Ion-Pairing Chromatography: If your enaminone is ionizable, you can add an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase. The reagent forms a neutral ion pair with your compound, making it less polar and allowing it to be retained on the C18 column.

Problem: I can't get my polar enaminone to crystallize from any solvent.

Cause: Finding the right conditions for recrystallization can be challenging.[18] Common issues include the compound being too soluble in most solvents, or "oiling out" where it separates as a liquid instead of forming crystals.[18] Oiling out often happens when the boiling point of the solvent is higher than the melting point of the solute.[10]

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (see table below). A good starting point is to test hexane, ethyl acetate, acetone, ethanol, and water. The ideal solvent should dissolve your compound when hot but not when cold.[10]

  • Use a Two-Solvent System: If no single solvent works, try a binary mixture. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[10]

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed" crystal from a previous batch.[19]

  • Patience: Sometimes crystallization is very slow and requires leaving the solution undisturbed in a cold place (refrigerator or freezer) for several days.[18]

| Solvent System Troubleshooting Summary | | :--- | :--- | :--- | | Problem | Primary Cause | Recommended Solution(s) | | Streaking on Silica TLC | Strong acid-base interaction | Add 1% Et₃N or NH₄OH to eluent; Use alumina plates. | | Stuck at Baseline (Normal-Phase) | Compound is too polar for eluent | Add a stronger solvent like methanol to the mobile phase. | | Elutes in Void (Reversed-Phase) | Compound is too polar for C18 | Switch to HILIC; Try an aqueous-stable C18 column. | | Fails to Crystallize | Poor solvent choice / Oiling out | Perform systematic solvent screen; Use a two-solvent system. | | Low Yield from Column | Decomposition on stationary phase | Use basic alumina; Add amine modifier to eluent. |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Basic Alumina

This protocol is ideal for acid-sensitive or basic polar enaminones that show streaking or decomposition on silica gel.

  • TLC Analysis: First, determine a suitable solvent system using basic alumina TLC plates. A good system will give your desired compound an Rf value of ~0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.

    • In a beaker, mix the required amount of basic alumina (typically 30-50x the weight of your crude sample) with your starting eluent to form a slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all the alumina into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the level is just above the alumina bed. Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve your crude enaminone in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane).

    • Carefully pipette this solution onto the top layer of sand.

    • Drain the solvent until the sample is absorbed onto the stationary phase.

  • Elution:

    • Carefully add the eluent to the top of the column and apply gentle positive pressure (air or nitrogen).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Preparative HPLC for High-Purity Isolation (HILIC Method)

This method is for challenging separations of highly polar enaminones when high purity is essential.[20]

HPLC_Workflow cluster_prep Method Development (Analytical Scale) cluster_scaleup Scale-Up (Preparative Scale) cluster_post Post-Purification prep_sample Prepare Sample (1 mg/mL in ACN/H2O) inj_analytical Inject on Analytical HILIC Column prep_sample->inj_analytical optimize_grad Optimize Gradient (e.g., 95% to 50% ACN in H2O) inj_analytical->optimize_grad prep_crude Dissolve Crude Sample in Mobile Phase optimize_grad->prep_crude Method Finalized inj_prep Inject on Preparative HILIC Column prep_crude->inj_prep run_prep_grad Run Optimized Gradient at Higher Flow Rate inj_prep->run_prep_grad collect_fr Collect Fractions Based on UV Signal run_prep_grad->collect_fr analyze_fr Analyze Fractions (LC-MS or TLC) collect_fr->analyze_fr pool_pure Pool Pure Fractions analyze_fr->pool_pure lyophilize Lyophilize to Remove Solvents pool_pure->lyophilize final_product Obtain Pure Solid Product lyophilize->final_product

Caption: Experimental workflow for preparative HILIC purification.
  • Method Development:

    • Using an analytical HPLC system with a HILIC column (e.g., silica, diol, or amino-propyl), develop a separation method for your mixture.

    • Mobile Phase A: 95:5 Acetonitrile:Water (+ 0.1% formic acid or ammonium acetate for peak shape).

    • Mobile Phase B: 5:95 Acetonitrile:Water (+ 0.1% formic acid or ammonium acetate).

    • Run a gradient from high %A to low %A to elute the compounds. Aim for good resolution between your product and impurities.

  • Scale-Up:

    • Use a preparative HPLC system with a larger-diameter column of the same stationary phase.

    • Dissolve the crude product in the initial mobile phase composition. Ensure it is fully dissolved and filtered (0.45 µm filter) before injection.

    • Adjust the flow rate and injection volume according to the preparative column's specifications. The gradient profile should be geometrically scaled from the analytical method.

  • Fraction Collection & Isolation:

    • Collect fractions as they elute, triggered by the UV detector signal.

    • Analyze the collected fractions by analytical LC-MS or TLC to confirm purity.

    • Combine the pure fractions.

    • Since the mobile phase is aqueous, the solvent is typically removed by lyophilization (freeze-drying) to yield the final, pure solid product.

References
  • Wright, S. W. (2013). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters.
  • Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal.
  • D'Silva, C. (1990). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed.
  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Teaching Labs.
  • BenchChem. (2025). Mechanism of Enaminone Formation: An In-depth Technical Guide. BenchChem Tech Support.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
  • Martinez, A., et al. (2022). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. RSC Publishing.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). RECRYSTALLIZATION. ResearchGate.
  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Intech Analytical Instruments.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich.
  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry.
  • Wikipedia. (n.d.). Enamine. Wikipedia.
  • Al-Hourani, B. J., et al. (2022). One-Pot Synthesis of Enaminones Using Gold's Reagent. ResearchGate.
  • Mount Royal University. (n.d.). Experiment 2: Recrystallization. MRU Chemistry.
  • University of Rochester. (n.d.). Flash Column Chromatography. University of Rochester Chemistry.
  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal.
  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • Ban, H., et al. (2018). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. ResearchGate.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Ban, H., et al. (2018). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Al-Omran, F., et al. (2008). Enaminones as Building Blocks in Heterocyclic Syntheses. MDPI.
  • University of Victoria. (n.d.). Column chromatography. UVic Chemistry.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube.
  • LabXchange. (2024). Lab Procedure: Recrystallization. LabXchange.
  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Pragolab.
  • Thermo Fisher Scientific. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Thermo Fisher Scientific Blog.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Hsieh, T.-H., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC.
  • Tasi, D., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist.
  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher.
  • Reddit. (2016). Purification issues. r/chemistry.
  • Naito, Y. I., et al. (2013). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. PLoS ONE.
  • Coricello, A., et al. (2020). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry.
  • Badran, A., et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES.
  • BenchChem. (2025). An In-depth Technical Guide to the Investigation of Enaminone Tautomerism. BenchChem Tech Support.

Sources

Technical Support Center: Optimizing Condensation Reactions of 3-Amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 3-Amino-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of reaction outcomes, helping you troubleshoot and optimize your experiments effectively.

Core Scientific Principles: The Nucleophilic Power of 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a valuable heterocyclic amine, primarily employed as a nucleophile in condensation reactions. The exocyclic amino group (-NH₂) is the primary reactive site, readily attacking electrophilic carbon centers, most commonly the carbonyl carbon of aldehydes and ketones. This fundamental reactivity is the cornerstone of its use in forming a wide array of downstream products, including Schiff bases (imines) and complex fused heterocyclic systems.

The most common condensation reaction is the formation of a Schiff base with an aldehyde or ketone. The generally accepted mechanism involves a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of a stable carbon-nitrogen double bond (imine).

This process is reversible, and the successful formation of the product depends on effectively shifting the equilibrium to the right, usually by removing water as it is formed.

SchiffBase_Mechanism Reactants 3-Amino-5-methylisoxazole + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base (Imine) + Water Intermediate->Product Dehydration (-H₂O) Product->Intermediate Hydrolysis (+H₂O)

Caption: General mechanism for Schiff base formation.

Frequently Asked Questions (FAQs)

Q1: What is the purity requirement for 3-Amino-5-methylisoxazole for condensation reactions?

A1: Starting material purity is paramount. For optimal results, 3-Amino-5-methylisoxazole should be of high purity (>98%). Impurities can act as catalysts for side reactions or inhibit the desired transformation, leading to low yields and complex purification challenges. If you suspect purity issues, recrystallization from a suitable solvent system (e.g., benzene or an ethanol/water mixture) is recommended.

Q2: My 3-Amino-5-methylisoxazole has darkened during storage. Can I still use it?

A2: 3-Amino-5-methylisoxazole can slowly oxidize or react with atmospheric moisture and acidic gases over time, leading to discoloration (typically turning yellowish or brownish). While slight discoloration may not significantly impact reactivity, it is indicative of some degradation. For sensitive downstream applications, it is best to use freshly purified material. Storing the compound sealed, in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar), will prolong its shelf life.[1]

Q3: Is a catalyst always necessary for condensation with aldehydes?

A3: Not always, but it is highly recommended. While some highly reactive aldehydes may condense with 3-Amino-5-methylisoxazole upon heating, a catalyst significantly accelerates the reaction rate and improves yields, often allowing the reaction to proceed under milder conditions.[1][2] Simple acid catalysts (like a drop of acetic acid) or basic catalysts (like N,N-Dimethylethanolamine - DMEA) are effective.[1][2] For instance, a solvent-free procedure using a few drops of DMEA can produce excellent yields of Schiff bases in under an hour at room temperature.[1]

Q4: What is the key difference in reactivity between 3-amino-5-methylisoxazole and its isomer, 5-amino-3-methylisoxazole?

A4: The position of the amino group significantly influences the electron density distribution and reactivity of the molecule. In 3-amino-5-methylisoxazole, the amino group is at the C3 position. In its isomer, 5-amino-3-methylisoxazole, the conjugation between the nitrogen lone pair and the endocyclic double bond is stronger.[3] This can affect its nucleophilicity and the stability of intermediates. In multicomponent reactions, 5-amino-3-methylisoxazole can sometimes act as a 1,3-binucleophile, involving both the exocyclic amino group and the C4 position of the isoxazole ring, leading to different product scaffolds like isoxazolo[5,4-b]pyridines.[4][5] In contrast, 3-amino-5-methylisoxazole typically reacts only through its exocyclic NH₂ group in these condensations.[4][5]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Troubleshooting_Flowchart start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (TLC, NMR) start->check_sm check_cond Review Reaction Conditions: Stoichiometry, Catalyst, Temp, Time start->check_cond check_setup Is Water Removal Efficient? (Dean-Stark, Mol. Sieves) start->check_setup complex_mix Complex Mixture/ Side Products Formed start->complex_mix impure_sm Purify Starting Materials (Recrystallize, Distill) check_sm->impure_sm Impure optimize_cond Systematically Optimize Conditions: - Screen Catalysts (Acid/Base) - Adjust Temperature - Increase Reaction Time check_cond->optimize_cond Suboptimal improve_h2o Enhance Water Removal check_setup->improve_h2o Inefficient milder_cond Employ Milder Conditions: - Lower Temperature - Use Weaker Catalyst - Reduce Reaction Time complex_mix->milder_cond

Caption: Troubleshooting workflow for low-yield condensation reactions.

Problem 1: Low or No Product Yield

Q: I've mixed my 3-amino-5-methylisoxazole with an aromatic aldehyde in ethanol and refluxed for several hours, but TLC analysis shows mostly unreacted starting material. What's going wrong?

A: This is a common issue that typically points to insufficient activation of the carbonyl group or unfavorable reaction equilibrium.

  • Causality & Explanation: The condensation to form a Schiff base is a reversible equilibrium reaction.[6] Without a catalyst, the activation energy for the initial nucleophilic attack is high, and the rate of the reverse reaction (hydrolysis of the carbinolamine intermediate) can be significant, especially in protic solvents like ethanol which can solvate the water byproduct and hinder its removal.

  • Troubleshooting Steps:

    • Introduce a Catalyst: The most crucial step is to add a catalyst. For Schiff base formation, a few drops of a Brønsted acid like glacial acetic acid or a Lewis acid are often sufficient to protonate the carbonyl oxygen, making the carbon more electrophilic. Alternatively, a basic catalyst like N,N-Dimethylethanolamine (DMEA) can be highly effective, even in solvent-free conditions.[1][2]

    • Optimize Solvent and Water Removal: While ethanol is a common solvent, a non-polar solvent like toluene or xylene used in conjunction with a Dean-Stark apparatus is superior for driving the reaction forward by azeotropically removing the water byproduct.[6] If using a polar solvent is necessary, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields significantly.[7] For example, reactions that take 3 hours under conventional reflux can be completed in as little as 30 seconds with microwave irradiation, with yields increasing from ~80% to over 90%.[7]

Problem 2: Formation of Multiple Products or Tar

Q: My reaction between 3-amino-5-methylisoxazole and a β-ketoester is producing a complex mixture of spots on my TLC plate and some insoluble tar. How can I improve the selectivity?

A: The formation of multiple products and tar often indicates that the reaction conditions are too harsh, leading to side reactions or decomposition.[4][8]

  • Causality & Explanation: 3-Amino-5-methylisoxazole and many carbonyl compounds can be unstable at high temperatures or in strongly acidic or basic conditions.[4][5] High heat can lead to polymerization or decomposition. In multicomponent reactions, such as those involving pyruvic acid derivatives, heating in solvents like acetic acid or 1,4-dioxane can lead to extensive tarring with no desired product isolated.[4]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the first and most important parameter to adjust. Try running the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

    • Screen Solvents: The choice of solvent can be critical. A less polar or aprotic solvent might suppress side reactions. For some heterocyclizations, switching from refluxing acetic acid to sonication in acetic acid at room temperature can yield a clean product, avoiding the tar formation seen at higher temperatures.[5]

    • Use a Milder Catalyst: Strong acids can promote undesired side reactions like aldol condensations or product degradation.[8] Consider using a milder Lewis acid catalyst (e.g., Sc(OTf)₃) or a solid-supported acid catalyst that can be easily filtered off.[8]

    • Change the Order of Addition: In multicomponent reactions, the order in which reactants are mixed can influence the outcome. For example, pre-forming an intermediate by reacting the aldehyde and the ketoester first (a Knoevenagel condensation) before adding the 3-amino-5-methylisoxazole can sometimes lead to a cleaner reaction profile.[9][10]

Problem 3: Difficulty in Product Purification

Q: I have successfully formed my Schiff base product, but it is difficult to purify. It co-elutes with starting material on my silica gel column, and recrystallization gives an oily product.

A: Purification challenges often arise from suboptimal workup procedures or the inherent physical properties of the product.

  • Causality & Explanation: Schiff bases can be susceptible to hydrolysis back to the starting materials on silica gel, which is weakly acidic. If the product is an oil or has a low melting point, recrystallization can be challenging.

  • Troubleshooting Steps:

    • Aqueous Workup: A simple and effective first purification step for many Schiff bases is an aqueous workup. After the reaction is complete, adding distilled water can cause the often-less-polar product to precipitate.[1] The solid can then be collected by filtration, washed, and dried.[1][11]

    • Recrystallization Solvent Screening: Do not give up on recrystallization after one attempt. Systematically screen a range of solvents, from non-polar (e.g., hexane) to polar (e.g., ethanol, ethyl acetate), and various solvent mixtures. Using an ethanol/water or chloroform/hexane system is often effective.[1]

    • Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine (typically a 1-2% solution in the eluent) to prevent on-column hydrolysis of the imine product.

    • Alternative Purification: For non-crystalline products, other techniques like preparative thin-layer chromatography (prep-TLC) or, for thermally stable compounds, bulb-to-bulb distillation (Kugelrohr) under vacuum might be viable options.

Data & Protocols

Data Presentation

Table 1: Solvent Selection for Condensation Reactions

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Use Cases
Ethanol7824.5Good general-purpose protic solvent. Often used for initial trials. Water removal is difficult.[12]
Methanol6532.7Similar to ethanol, but lower boiling point.[12]
Toluene1112.4Excellent for azeotropic water removal with a Dean-Stark trap.[6]
Xylene~140~2.4Higher boiling point than toluene, useful for less reactive substrates requiring more thermal energy.[6]
Acetic Acid1186.2Can act as both a solvent and an acid catalyst. Risk of side reactions or tarring at high temperatures.
Dichloromethane409.1Low boiling point, good for reactions at or below room temperature.
None (Solvent-free)N/AN/AEnvironmentally friendly ("green") approach. Often requires a liquid catalyst (e.g., DMEA) and provides high yields rapidly.[1][2]
Experimental Protocols
Protocol 1: Green, Solvent-Free Synthesis of a Schiff Base

Adapted from Al-Taie, et al., 2024.[1][2]

This protocol describes a rapid, high-yield synthesis of (E)-N-(4-chlorobenzylidene)-5-methylisoxazol-3-amine.

Materials:

  • 3-Amino-5-methylisoxazole (1.0 mmol, 98 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

  • N,N-Dimethylethanolamine (DMEA) (3 drops)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask, combine 3-Amino-5-methylisoxazole (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).

  • Add three drops of DMEA to the mixture.

  • Stir the mixture vigorously at room temperature for 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 60:40 n-hexane:ethyl acetate eluent system.

  • Upon completion, add 15 mL of distilled water to the flask and continue stirring for 10 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Purify the crude product by recrystallization from hot ethanol to yield the pure Schiff base.

Table 2: Comparison of Synthesis Methods for Schiff Base Formation

MethodReaction TimeTemperatureSolventYieldReference
Conventional Reflux3+ hours60-80 °CMethanol/Ethanol70-85%[7][12]
Microwave-Assisted30-60 secondsN/A (MW Power)Ethanol (minimal)90-95%[7]
Solvent-Free (DMEA)40 minutesRoom TempNone93-95%[1][2]
Protocol 2: Synthesis of an Isoxazolo[2,3-a]pyrimidinone via Thermal Cyclization

Adapted from Al-Ayed, et al.[6]

This two-step protocol involves the initial condensation to form an isoxazolylenamine followed by a thermal cyclization.

Step A: Synthesis of the Isoxazolylenamine Intermediate

  • In a 50 mL round-bottom flask, dissolve 3-amino-5-methylisoxazole (5 mmol) in absolute ethanol (20 mL).

  • Add an equimolar amount of diethyl ethoxymethylenemalonate (EMM) (5 mmol).

  • Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting amine.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude isoxazolylenamine is often pure enough for the next step, or can be purified by recrystallization.

Step B: Thermal Cyclization

  • Dissolve the crude isoxazolylenamine intermediate (5 mmol) from Step A in xylene (15 mL) in a flask equipped with a reflux condenser.

  • Reflux the solution for 48 hours. The reaction progress can be monitored by TLC.

  • After cooling, remove the xylene under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane, 1:3) to yield the pure isoxazolo[2,3-a]pyrimidinone product.

References

  • Gorelov, D., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Khimiya Geterotsiklicheskikh Soedinenii, 55(1), 78-89. [Link]

  • Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. SciSpace. [Link]

  • Al-Taie, A. H., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]

  • Lingham, A. R., et al. (2016). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. ResearchGate. [Link]

  • Al-Taie, A. H., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (2024). ResearchGate. [Link]

  • Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). (2023). ResearchGate. [Link]

  • Chebanov, V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Kiranmai, K., et al. (2011). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactions of 3-amino-5-methylisoxazole with enol ethers: Synthesis of new isoxazolylenamines derivatives and substituted isoxazolo[2,3-a]pyrimidinones. (n.d.). ResearchGate. [Link]

  • The molecular structure of a) 3-amino-5-methylisoxazole (1) and b)... (n.d.). ResearchGate. [Link]

  • El-ajaily, M. M., et al. (2007). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II). Taylor & Francis Online. [Link]

  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S.
  • Doebner–Miller reaction. (2023). In Wikipedia. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

  • Gorelov, D., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. [Link]

  • Al-Ayed, A. S., et al. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Universitatea din Bucuresti. [Link]

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II). (2007). ResearchGate. [Link]

  • Shivaraj, et al. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. [Link]

Sources

Technical Support Center: Strategies for the Selective N-Alkylation of 3-Aminocyclohex-2-enone Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of 3-aminocyclohex-2-enone systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively N-alkylating this important structural motif. As cyclic β-enaminones, these compounds are versatile synthons for a variety of heterocyclic and pharmacologically active molecules.[1][2] However, their rich electronic nature presents a significant regioselectivity challenge during alkylation.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing both fundamental strategic questions and specific troubleshooting scenarios encountered in the lab.

The Core Challenge: An Ambident Nucleophile

The primary difficulty in the N-alkylation of 3-aminocyclohex-2-enones arises from their nature as ambident nucleophiles. The delocalized π-system creates multiple reactive sites, primarily the nitrogen (N), the carbonyl oxygen (O), and to a lesser extent, the α-carbon (Cα). This leads to a potential mixture of N-alkylated, O-alkylated, and C-alkylated products, complicating synthesis and purification.[3]

Caption: Nucleophilic sites of the 3-aminocyclohex-2-enone anion.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions when designing an N-alkylation protocol.

Q1: What makes selective N-alkylation of 3-aminocyclohex-2-enones so challenging?

A: The challenge lies in controlling the reaction at the desired nitrogen site over the competing oxygen and carbon sites. The outcome is a delicate balance of several factors:

  • Hard and Soft Acid-Base (HSAB) Principle: The nitrogen atom is a "softer" nucleophilic center compared to the "harder" oxygen atom. Therefore, "soft" electrophiles (like alkyl iodides) tend to react at the nitrogen, while "hard" electrophiles (like dimethyl sulfate or trialkyloxonium salts) preferentially attack the oxygen.[4][5]

  • Base and Counterion: The choice of base determines the nature of the resulting anion. Strong bases like sodium hydride (NaH) create a sodium salt. The small, hard Na⁺ cation coordinates tightly with the hard oxygen atom, sterically hindering it and favoring N-alkylation.[6]

  • Solvent Effects: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred. They effectively solvate the cation but not the enaminone anion, leaving it highly reactive. Protic solvents can protonate the anion and interfere with the reaction.

Q2: Besides O-alkylation, what are the other major side reactions?

A: The main side reactions are:

  • C-Alkylation: The α-carbon of the enamine system is also nucleophilic, similar to the α-carbon of a standard enamine or enolate.[7] This can lead to the formation of a C-C bond at this position, especially under strongly basic conditions.

  • Over-alkylation: The desired N-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a tertiary amine.[8] This is a common problem in amine alkylations and can be difficult to control.[9]

  • Decomposition: Strong bases and high temperatures can lead to decomposition of the starting material or product, especially if they are sensitive molecules.

Q3: How does the choice of base critically influence selectivity?

A: The base is arguably the most critical variable for achieving selectivity.

  • Strong, Non-nucleophilic Hydride Bases (NaH, KH): These are often the best choice. They irreversibly deprotonate the N-H bond to form the corresponding salt. As mentioned, the resulting sodium or potassium counterion associates with the oxygen atom, effectively "blocking" it and directing the alkylating agent to the more accessible nitrogen atom.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are weaker bases and establish an equilibrium. While often effective and milder, they may not be strong enough to fully deprotonate the substrate, leading to slower reactions or the need for higher temperatures. Cesium carbonate (Cs₂CO₃) can be particularly effective for promoting mono-N-alkylation in some systems.[10]

  • Organic Bases (DBU, Et₃N): Strong, non-nucleophilic organic bases like DBU can be effective in certain contexts, particularly where solubility is an issue.[11] However, weaker amine bases like triethylamine (Et₃N) are generally not strong enough to deprotonate the enaminone sufficiently for alkylation.

Q4: What is the ideal type of alkylating agent for selective N-alkylation?

A: Following the HSAB principle, "soft" electrophiles are preferred. The reactivity order for alkyl halides is generally R-I > R-OTf > R-Br > R-Cl .

  • Alkyl Iodides (R-I): These are excellent soft electrophiles and are highly recommended for selective N-alkylation.[5]

  • Alkyl Bromides (R-Br): Also effective and a good balance between reactivity and cost.

  • Alkyl Triflates (R-OTf): Highly reactive, but can sometimes be "harder" and may lead to a decrease in N/O selectivity.

  • Alkyl Sulfates ((CH₃)₂SO₄): These are very "hard" electrophiles and are known to favor O-alkylation. They should generally be avoided if N-alkylation is the goal.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting_Workflow Start Experiment Outcome No_Reaction Problem: No Reaction / Low Conversion Start->No_Reaction Unreacted SM O_Alkylation Problem: O-Alkylation Product Formed Start->O_Alkylation Wrong Isomer Overalkylation Problem: Di-Alkylation Observed Start->Overalkylation Multiple Products Complex_Mix Problem: Complex Mixture Start->Complex_Mix Multiple Products Success Successful N-Alkylation Start->Success Clean Product Cause_Base Cause: Base too weak? Solution: Use stronger base (NaH). No_Reaction->Cause_Base Cause_RX Cause: Alkylating agent unreactive? Solution: Switch to R-I or R-OTf. No_Reaction->Cause_RX Cause_Temp Cause: Temp too low? Solution: Increase temperature. No_Reaction->Cause_Temp Cause_Hard_RX Cause: 'Hard' alkylating agent? Solution: Switch to 'soft' R-I. O_Alkylation->Cause_Hard_RX Cause_Solvent Cause: Wrong solvent/counterion? Solution: Use NaH in THF/DMF. O_Alkylation->Cause_Solvent Cause_Stoich Cause: Excess alkylating agent? Solution: Use 1.0 eq R-X, add slowly. Overalkylation->Cause_Stoich Cause_Alternative Cause: Product more reactive? Solution: Consider reductive amination. Overalkylation->Cause_Alternative Cause_Purity Cause: Impure reagents? Solution: Purify all starting materials. Complex_Mix->Cause_Purity Cause_Reassess Cause: Conditions incompatible? Solution: Re-evaluate overall strategy. Complex_Mix->Cause_Reassess

Caption: A workflow for troubleshooting common N-alkylation issues.

Problem 1: My reaction shows no conversion, or the starting material is consumed very slowly.

  • Possible Cause A: Insufficient Deprotonation. Your base may not be strong enough to fully deprotonate the 3-aminocyclohex-2-enone.

    • Solution: Switch from a weaker base like K₂CO₃ to a stronger, irreversible base like sodium hydride (NaH). Ensure the NaH is fresh (as it can be passivated by an oxide layer) and that your solvent is anhydrous.

  • Possible Cause B: Unreactive Alkylating Agent. Alkyl chlorides are significantly less reactive than bromides or iodides. Sterically hindered alkyl halides will also react more slowly.

    • Solution: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide. This can be done by preparing it in situ using Finkelstein conditions (adding a catalytic amount of NaI or KI). If steric hindrance is the issue, you may need to increase the reaction temperature or consider an alternative method like the Fukuyama-Mitsunobu reaction.[12][13]

  • Possible Cause C: Low Temperature. Many alkylations require initial cooling for controlled deprotonation but then need to be warmed to room temperature or heated to proceed at a reasonable rate.

    • Solution: After the initial deprotonation step at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is still sluggish, gently heat the mixture (e.g., to 40-60 °C).

Problem 2: I am forming a significant amount of the O-alkylated isomer.

  • Possible Cause A: Hard Alkylating Agent. You may be using an electrophile that is too "hard," favoring attack at the hard oxygen center.

    • Solution: Avoid alkyl sulfates and sulfonates. The best choice to maximize N-selectivity is an alkyl iodide.[5]

  • Possible Cause B: Cation/Solvent Effects. The reaction environment is not sufficiently biasing the reaction towards the N-position.

    • Solution: Ensure you are using a base with a hard counterion, like NaH. The Na⁺ will coordinate with the oxygen. Perform the reaction in a non-polar aprotic solvent like THF or dioxane, which will favor the "tighter" ion pair and further encourage N-alkylation.

Problem 3: I am observing over-alkylation, forming the tertiary amine.

  • Possible Cause A: Stoichiometry and Rate of Addition. The mono-N-alkylated product is reacting faster with the alkylating agent than your starting material.

    • Solution: Use no more than 1.0-1.1 equivalents of your alkylating agent. Add the alkylating agent slowly via syringe pump to the deprotonated enaminone solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the starting anion) over the newly formed product.

  • Possible Cause B: Inherent Reactivity. For some combinations of substrates, over-alkylation is extremely difficult to avoid via direct alkylation.

    • Solution: Consider an alternative synthetic approach. Reductive amination of the corresponding 1,3-diketone with a primary amine is a highly controlled method for producing secondary amines and completely avoids the issue of over-alkylation.[14][15][16]

Problem 4: My NMR shows a complex mixture of many products.

  • Possible Cause A: Impure Starting Materials. Residual acid, base, or water from previous steps can interfere with the reaction.

    • Solution: Re-purify all starting materials. Ensure your 3-aminocyclohex-2-enone is pure and dry. Use freshly distilled, anhydrous solvents.

  • Possible Cause B: Decomposition. The combination of strong base and elevated temperature may be degrading your material.

    • Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If the substrate is base-sensitive, consider a base-free method like the Mitsunobu reaction.

Key Experimental Protocols

Below are representative, detailed protocols for common and alternative N-alkylation strategies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is the workhorse for selective N-alkylation and should be the first approach for simple, unhindered alkyl halides.

Caption: Mechanism for base-mediated selective N-alkylation.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 3-aminocyclohex-2-enone (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Alkylation: Cool the solution back down to 0 °C. Add the alkyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40 °C) may be required for less reactive halides.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

This method is ideal for coupling with primary or secondary alcohols, especially when the substrate is sensitive to strong bases or when direct alkylation with a halide is problematic.[12][13] It proceeds with inversion of stereochemistry at the alcohol's carbon center.[17]

Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 3-aminocyclohex-2-enone (1.5 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent & Cooling: Dissolve the components in anhydrous THF (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain a large amount of triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: A direct purification by flash chromatography is often sufficient to separate the desired product from the reaction byproducts. Multiple columns or trituration may be necessary for complete removal of triphenylphosphine oxide.

Protocol 3: Alternative Synthesis via Reductive Amination

This is a powerful, controlled method to synthesize N-substituted 3-aminocyclohex-2-enones from a dicarbonyl precursor, completely avoiding over-alkylation issues.[14][18]

Methodology:

  • Preparation: In a round-bottom flask, dissolve cyclohexan-1,3-dione (1.0 eq) and the desired primary amine (1.0 eq) in toluene or methanol.[19]

  • Imine/Enamine Formation:

    • (Toluene): Fit the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove water until no more water collects.[19]

    • (Methanol): Add a catalytic amount of acid (e.g., acetic acid) and stir at room temperature for 1-2 hours. The intermediate enaminone often forms directly.

  • Reduction (if applicable for full saturation): This step is for producing aminocyclohexanols, but the initial condensation is key for the enaminone. The intermediate enaminone can be isolated at this stage.[20] For direct amination of a ketone, a reducing agent is added concurrently.

  • Controlled Reduction Method: For a one-pot synthesis from a ketone and an amine, a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is used, as it will reduce the intermediate iminium ion much faster than the starting carbonyl.[14][21]

  • Workup: After the reaction is complete, quench appropriately (e.g., with water or dilute acid), extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Summary of Reaction Conditions
StrategyBase/ReagentSolventAlkylating AgentKey AdvantageCommon Issue
Base-Mediation NaH, KHTHF, DMFR-I, R-BrHigh N-selectivity, general useOver-alkylation, base sensitivity
Fukuyama-Mitsunobu PPh₃, DEAD/DIADTHF, DioxaneAlcohols (R-OH)Mild, base-free, uses alcoholsStoichiometric byproducts, purification
Reductive Amination Cat. Acid, NaBH₃CNToluene, MeOHAldehydes/KetonesNo over-alkylation, high controlIndirect route from dione precursor

References

  • Joshi, M., Patel, M., Tiwari, R., & Verma, A. K. (2012). Base-mediated selective synthesis of diversely substituted N-heterocyclic enamines and enaminones by the hydroamination of alkynes. The Journal of Organic Chemistry, 77(13), 5633–5645. [Link][22]

  • Li, W., Xu, D., Zhang, Y., Chen, D., & Liu, Q. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega, 3(6), 6333–6343. [Link][11]

  • Cheng, Q., Wu, S., & Zhang, Y. (2020). Direct reductive amination of ketones with amines by reductive aminases. Green Chemistry, 22(23), 8276-8282. Available from: [Link][23]

  • Wikipedia contributors. (2023, December 2). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link][12]

  • Wikipedia contributors. (2024, January 16). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link][18]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 23, 2026, from [Link][24]

  • Mkrtchyan, S., Gevorgyan, A., Arakelyan, K., & Stepanyan, H. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4963–4972. [Link][25]

  • Ashenhurst, J. (2023, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link][7]

  • Cunico, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link][3]

  • Stark, H. (2011). Organic Synthesis: General Remarks. In Priv.-Doz. Dr. Dr. Holger Stark. Wiley-VCH. [Link][4]

  • Liskamp, R. M. J., et al. (2001). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of the Chemical Society, Perkin Transactions 1, (15), 1813-1819. Available from: [Link][13]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][14]

  • But, T. Y., & Toy, P. H. (2007). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Chemistry–An Asian Journal, 2(11), 1340-1355. Available from: [Link][26]

  • Various Authors. (2020). Synthesis of Enaminones. ResearchGate. Available from: [Link][1]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link][15]

  • Ashenhurst, J. (2024, January 24). Mitsunobu Reaction. Master Organic Chemistry. [Link][17]

  • Various Authors. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link][5]

  • Delgado, F., Tamariz, J., & Zepeda, G. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. [Link][19]

  • Salvatore, R. N., & Nagle, A. S. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,420,599. Washington, DC: U.S. Patent and Trademark Office. [Link][10]

  • University of Colorado Denver. (n.d.). α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Retrieved February 23, 2026, from [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of enaminones by amination. Retrieved February 23, 2026, from [Link][27]

  • He, L., Wang, J., & Sun, H. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9473-9476. [Link][9]

  • Gómez-Sánchez, A., & de Gracia, M. (2020). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 16, 1535-1543. [Link][2]

  • Wikipedia contributors. (2023, November 13). Amine alkylation. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link][8]

  • Various Authors. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. [Link][6]

  • Delgado, F., Tamariz, J., & Zepeda, G. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available from: [Link][20]

Sources

Validation & Comparative

Beyond the Scaffold: Cross-Reactivity Profiling of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone (referred to herein as IM-CHX ) Audience: Medicinal Chemists, Lead Discovery Biologists, and Safety Pharmacologists.

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone (IM-CHX ) represents a classic "privileged scaffold" in medicinal chemistry. It fuses a 5-methylisoxazole core (found in sulfonamides like Sulfamethoxazole and COX-2 inhibitors like Valdecoxib) with a cyclohex-2-enone moiety (an enaminone system often associated with anticonvulsant activity and GABA modulation).

However, for researchers employing IM-CHX as a chemical probe or lead candidate, the primary challenge is distinguishing specific on-target potency (typically Kinase or GABAergic modulation) from off-target electrophilic reactivity . The exocyclic enaminone functionality acts as a Michael acceptor, creating a high liability for covalent binding to cysteine-rich proteins, potentially flagging the molecule as a PAINS (Pan-Assay Interference Compound).

This guide outlines a rigorous cross-reactivity profiling workflow to validate IM-CHX, comparing it against non-reactive isoxazoles and known electrophiles.

Comparative Profiling: IM-CHX vs. Structural Standards

To objectively assess the performance of IM-CHX, it must be benchmarked against compounds that isolate its two key features: the isoxazole recognition motif and the electrophilic enone warhead.

Table 1: Structural & Functional Comparison

FeatureIM-CHX (The Compound)Sulfamethoxazole (Negative Control)Ethacrynic Acid (Positive Reactivity Control)
Core Motif Isoxazolyl-EnaminoneAmino-Isoxazole

-Unsaturated Ketone
Primary Binding Mode Mixed: H-bond (Isoxazole) + Potential Covalent (Enone)Reversible (Ionic/H-bond)Covalent (Michael Addition)
Key Liability Thiol Trapping (Glutathione reactivity)High Plasma Protein BindingNon-specific Alkylation
Target Class Kinases (p38, CK1), GABA-A, BromodomainsDihydropteroate Synthase (Bacterial)GST / Cellular Thiols
PAINS Status High Risk (Enaminone alert)Low RiskHigh Risk (Reactive)
Solubility (DMSO) High (>50 mM)HighHigh

Analyst Insight: If IM-CHX shows potency identical to Ethacrynic Acid in a phenotypic screen (e.g., cell death), the activity is likely due to non-specific cysteine alkylation rather than specific target engagement.

Critical Mechanism: The Electrophilic Trap

Understanding the reactivity of IM-CHX is prerequisite to interpreting biological data. The cyclohexenone ring renders the molecule susceptible to nucleophilic attack by thiols (cysteines) via Michael Addition .

Figure 1: Mechanism of Potential Off-Target Covalent Adduct Formation

MichaelAddition cluster_0 Reactants cluster_1 Transition State cluster_2 Outcome IM_CHX IM-CHX (Electrophile) Complex Thiol-Enone Complex IM_CHX->Complex Nucleophilic Attack (Michael Addition) Protein_Cys Protein-Cys-SH (Nucleophile) Protein_Cys->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Stable Thioether Bond

Caption: The enaminone motif of IM-CHX can covalently bind cellular thiols, leading to false-positive bioactivity.

Experimental Protocols: The Validation Cascade

To validate IM-CHX as a legitimate lead, you must prove its activity is not solely driven by the mechanism above. Follow this self-validating cascade.

Phase 1: The "Clean" Screen (Thiol Reactivity)

Objective: Quantify the intrinsic reactivity of IM-CHX with Glutathione (GSH). Rationale: True drugs should have a low reactivity rate with GSH to avoid rapid clearance or toxicity.

Protocol:

  • Preparation: Prepare a 10 mM stock of IM-CHX in DMSO.

  • Incubation: Mix IM-CHX (50 µM final) with reduced GSH (5 mM final) in PBS (pH 7.4) at 37°C.

  • Time-Points: Aliquot samples at 0, 15, 60, and 240 minutes.

  • Analysis: Analyze via LC-MS/MS. Look for the parent mass [M+H]+ and the GSH-Adduct mass [M+307+H]+.

  • Benchmark:

    • < 5% adduct at 4h: Stable / Specific Ligand.

    • 50% adduct at 4h: Promiscuous Electrophile (Stop progression).

Phase 2: Kinome Selectivity Profiling

Objective: The isoxazole core is a known "ATP-mimetic" scaffold. Method: Scan against a panel of 50+ kinases (focusing on p38 MAPK, CK1, and Aurora kinases).

Protocol:

  • Assay Format: Competition binding assay (e.g., KINOMEscan® or LanthaScreen™).

  • Concentration: Screen at 1 µM and 10 µM.

  • Data Interpretation:

    • Calculate the Selectivity Score (S-score) .

    • A "Clean" probe should have an S(35) < 0.05 (hitting fewer than 5% of kinases).

Phase 3: GABAergic Cross-Reactivity

Objective: Enaminones structurally resemble anticonvulsants (e.g., Gabapentinoids or specific GABA-A antagonists). Method: Electrophysiology (Patch Clamp) or FLIPR Membrane Potential Assay.

Protocol:

  • Cell Line: HEK293 stably expressing GABA-A (

    
    ).
    
  • Agonist Mode: Apply IM-CHX alone. Measure current/fluorescence.

  • Antagonist Mode: Apply GABA (EC80) + IM-CHX. Measure inhibition.

  • Control: Use Gabazine (10 µM) as a reference antagonist.

Decision Tree for Lead Optimization

Use this logic flow to determine the fate of IM-CHX in your pipeline.

Figure 2: The Cross-Reactivity Triage Workflow

Triage Start Start: IM-CHX Hit Validation GSH_Assay Step 1: GSH Reactivity Assay (LC-MS) Start->GSH_Assay High_React >50% Adduct Formation GSH_Assay->High_React Unstable Low_React <10% Adduct Formation GSH_Assay->Low_React Stable Discard DISCARD / REDESIGN (Remove Enone) High_React->Discard Kinase_Panel Step 2: Kinome Profiling (p38, CK1, Aurora) Low_React->Kinase_Panel Promiscuous Hits >10 Kinases Kinase_Panel->Promiscuous Dirty Selective Hits 1-3 Kinases Kinase_Panel->Selective Clean Scaffold_Hop SCAFFOLD HOPPING (Optimize Isoxazole Substituents) Promiscuous->Scaffold_Hop GABA_Screen Step 3: GABA-A Screen (Patch Clamp) Selective->GABA_Screen Active Modulates GABA Current GABA_Screen->Active Inactive No Ion Channel Effect GABA_Screen->Inactive Neuro_Lead VALIDATED LEAD: Neuroactive Agent Active->Neuro_Lead Kinase_Lead VALIDATED LEAD: Specific Kinase Inhibitor Inactive->Kinase_Lead

Caption: Strategic decision matrix for IM-CHX progression based on reactivity and selectivity data.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Dahmann, G., et al. (2024). Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs. Molecules. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of the isoxazole scaffold in the synthesis of natural products.[1][2][3][4][5] Current Opinion in Drug Discovery & Development. Link

  • Verma, G., et al. (2022).[6] Isoxazole: A Privileged Scaffold for Organic and Medicinal Chemistry. MedChemComm. Link

  • PubChem Compound Summary. (2024). 3-Aminocyclohex-2-en-1-one (Enaminone Core). National Library of Medicine. Link

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

The substituted cyclohexenone motif is a privileged scaffold in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and other biologically active molecules.[1][2][3] The strategic construction of this six-membered ring is therefore of paramount importance. This guide provides an in-depth comparison of several key synthetic routes, offering field-proven insights into their mechanisms, advantages, and limitations. We will delve into the causality behind experimental choices and provide validated protocols to assist researchers in selecting the optimal pathway for their specific synthetic challenges.

Classical Annulation Strategies: The Robinson Annulation

The Robinson annulation, discovered by Robert Robinson in 1935, is a cornerstone of six-membered ring synthesis.[4] It is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct the cyclohexenone ring from a ketone and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[4][5][6]

Mechanism and Experimental Causality

The reaction proceeds in two distinct, base-catalyzed stages:

  • Michael Addition: A base deprotonates the ketone at its α-carbon to form an enolate nucleophile.[4][6] This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-diketone intermediate.[5][7] The choice of base (e.g., KOH, NaOMe, KOtBu) is critical; it must be strong enough to generate the enolate but not so strong as to promote undesired side reactions like self-condensation of the starting ketone.[6]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then deprotonated at a different α-carbon to form a new enolate. This enolate attacks the other carbonyl group intramolecularly, forming a six-membered ring.[5][7][8] Subsequent dehydration (elimination of water), often promoted by heating, yields the final α,β-unsaturated cyclohexenone product.[5]

Robinson_Annulation Ketone Ketone (Michael Donor) Enolate1 Enolate Ketone->Enolate1 + Base MVK α,β-Unsaturated Ketone (Michael Acceptor) Diketone 1,5-Diketone Intermediate MVK->Diketone Michael Addition Base Base (e.g., NaOMe) Enolate1->Diketone Michael Addition Enolate2 Intramolecular Enolate Diketone->Enolate2 + Base AldolAdduct Aldol Adduct Enolate2->AldolAdduct Intramolecular Aldol Addition Product Substituted Cyclohexenone AldolAdduct->Product - H₂O (Dehydration) Birch_Reduction Anisole Anisole Derivative Diene 1,4-Cyclohexadiene (Enol Ether) Anisole->Diene Birch Reduction Na_NH3 Na / liq. NH₃ EtOH AlkylHalide Alkyl Halide (R-X) Acid H₃O⁺ AlkylatedDiene Alkylated Diene Diene->AlkylatedDiene 1. Base (LDA) 2. Alkylation (R-X) Product Substituted Cyclohexenone AlkylatedDiene->Product Acid Hydrolysis

Caption: Birch Reduction-Alkylation Pathway.

Advantages and Limitations
  • Advantages: Provides access to a wide range of substitution patterns, particularly at the 2-position. The use of readily available aromatic precursors is a significant benefit. [9]* Limitations: Requires cryogenic conditions (liquid ammonia, -78 °C), which can be a practical challenge. The use of alkali metals requires careful handling. Over-reduction or isomerization of the double bonds can be potential side reactions.

Experimental Protocol: Synthesis of 2-Heptyl-2-cyclohexenone

This procedure demonstrates the one-pot synthesis of a 2-alkyl cyclohexenone from o-anisic acid. [9] Materials:

  • o-Anisic acid (18.26 g, 0.12 mol)

  • Liquid ammonia (~200 mL)

  • Sodium metal

  • 1-Bromoheptane (21.49 g, 0.12 mol)

  • 1,2-Dibromoethane (1.0 mL)

  • Hydrochloric acid (concentrated)

  • Hydroquinone

Procedure: [9]1. Caution! Liquid ammonia must be handled in a well-ventilated fume hood. 2. Set up a three-necked flask with a dry-ice condenser and a mechanical stirrer. Condense approximately 200 mL of ammonia into the flask. 3. Add o-anisic acid to the liquid ammonia. 4. Add small, washed pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of excess solvated electrons. 5. Add a mixture of 1-bromoheptane and 1,2-dibromoethane in one portion. The blue color will dissipate as the alkylation proceeds. 6. Allow the ammonia to evaporate overnight under a stream of nitrogen. 7. To the residue, add water, wash with dichloromethane, and then acidify the aqueous layer with cold concentrated HCl. 8. Extract the product with 1,2-dichloroethane. 9. Add water, concentrated HCl, and a small amount of hydroquinone (as a polymerization inhibitor) to the combined organic extracts. 10. Heat the mixture at reflux for 30 minutes to effect hydrolysis of the enol ether and decarboxylation. 11. After workup and purification by distillation, 2-heptyl-2-cyclohexenone is obtained (46-59% yield).

Causality Note: The Birch reduction of the benzoic acid derivative initially forms a dianion. The subsequent addition of the alkyl halide results in alkylation. The final acid-catalyzed reflux step is crucial as it not only hydrolyzes the intermediate enol ether to the ketone but also drives the decarboxylation and isomerization of the double bond into conjugation with the carbonyl, yielding the stable α,β-unsaturated product. [9]

Cycloaddition Strategies: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition that forms a six-membered ring in a single step. [10]By choosing an appropriate diene and dienophile, highly functionalized cyclohexene rings can be constructed with excellent control over regio- and stereochemistry. Subsequent manipulation of the initial cycloadduct provides access to substituted cyclohexenones.

Mechanism and Experimental Causality

The reaction involves the concerted overlap of the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile (an alkene or alkyne). [10]

  • Reactivity: The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. [11]* Regioselectivity: When using unsymmetrical dienes and dienophiles, the regiochemistry of the addition is predictable based on the electronic properties of the substituents.

  • Stereoselectivity (Endo Rule): For cyclic dienes, the reaction typically favors the endo product due to stabilizing secondary orbital interactions, although this is a kinetic preference. [10] A particularly useful diene for this strategy is Danishefsky's diene, an electron-rich siloxydiene that reacts rapidly with electrophilic alkenes. [12]The resulting cycloadduct contains a silyl enol ether, which is a synthetic equivalent of a ketone. [12]

Diels_Alder Diene Electron-Rich Diene (e.g., Danishefsky's Diene) Cycloadduct Cycloadduct (Silyl Enol Ether) Diene->Cycloadduct [4+2] Cycloaddition Dienophile Electron-Poor Alkene (Dienophile) Dienophile->Cycloadduct [4+2] Cycloaddition Acid H₃O⁺ Product Substituted Cyclohexenone Cycloadduct->Product Hydrolysis

Sources

Benchmarking Synthetic Efficiency: Direct C–H Functionalization vs. Traditional Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Indole C-2 Arylation Strategies Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes environment of drug discovery, the "efficiency" of a synthetic route is no longer defined solely by isolated yield. It is a multi-dimensional vector comprising Step Economy , Process Mass Intensity (PMI) , and Atom Economy .

This guide benchmarks two distinct approaches for the C-2 arylation of indoles—a ubiquitous scaffold in bioactive molecules (e.g., Indomethacin, Vinblastine). We compare the Legacy Method (Suzuki-Miyaura Cross-Coupling) against the State-of-the-Art Method (Pd-Catalyzed Direct C–H Activation) .

The Verdict: While Suzuki coupling offers predictability, Direct C–H Activation provides superior step economy and reduced waste generation, positioning it as the preferred methodology for rapid analog generation in early-phase discovery.

The Efficiency Matrix: Defining the Metrics

To objectively compare these methodologies, we utilize the following industry-standard metrics defined by the ACS Green Chemistry Institute.

MetricDefinitionSignificance
Step Economy Total number of isolation steps required to reach the target.Directly correlates to time-to-delivery.
Atom Economy (AE) (MW Product / ∑ MW Reagents) × 100Measures intrinsic waste. High AE = Less byproduct.[1]
Process Mass Intensity (PMI) Total Mass of Input Materials (kg) / Mass of Product (kg)The gold standard for sustainability. Includes solvents and water.[2][3]
Reaction Mass Efficiency (RME) (Mass of Product / ∑ Mass of Reactants) × 100Accounts for yield and stoichiometry.

Case Study: C-2 Arylation of N-Protected Indoles

Method A: The Legacy Route (Suzuki-Miyaura)

Mechanism: Palladium-catalyzed cross-coupling of an organoboron species with an aryl halide. Workflow: Requires pre-functionalization of the indole core.

  • Step 1: Lithiation of

    
    -Boc-indole followed by trapping with triisopropyl borate.
    
  • Step 2: Hydrolysis to the boronic acid.

  • Step 3: Cross-coupling with Aryl Bromide.

Method B: The Novel Route (Direct C–H Arylation)

Mechanism: Concerted Metalation-Deprotonation (CMD) pathway utilizing a Pd(II) catalyst to directly functionalize the C-H bond. Workflow: Convergent synthesis.[4]

  • Step 1: Direct coupling of

    
    -Boc-indole with Aryl Bromide.
    

Experimental Protocols

Method B: Direct C–H Arylation (Recommended)

Rationale: This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) acts as a crucial proton shuttle, lowering the energy barrier for C–H bond cleavage.

Materials:

  • 
    -Boc-indole (1.0 equiv)
    
  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃-HBF₄ (10 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Additive: Pivalic acid (30 mol%)

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step Protocol:

  • Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃-HBF₄ (36.8 mg, 0.10 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times to remove ambient oxygen (prevents oxidative homocoupling of the catalyst).

  • Substrate Addition: Add

    
    -Boc-indole (1.0 mmol), Aryl Bromide (1.2 mmol), and Pivalic acid (30.6 mg, 0.3 mmol).
    
  • Solvation: Syringe in anhydrous Toluene (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Place in a pre-heated oil bath at 110 °C for 16 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the indole starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method A: Suzuki-Miyaura (Reference Summary)

For comparison purposes only.[3][5]

  • Cool

    
    -Boc-indole in THF to -78 °C.
    
  • Add LDA (1.1 equiv) dropwise; stir 1 h.

  • Add

    
    ; warm to RT; acid hydrolysis workup.
    
  • Isolate Boronic Acid (often unstable).

  • React Boronic Acid with Aryl Bromide, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in Dioxane/H₂O at 90 °C.

Data Comparison & Benchmarking

The following data assumes the synthesis of 2-Phenyl-


-Boc-indole  on a 1 mmol scale.
MetricMethod A (Suzuki)Method B (C–H Activation)Delta
Step Count 3 (Lithiation, Hydrolysis, Coupling)1 (Direct Coupling) -66% Steps
Atom Economy ~35% (Loss of B(OH)₂, HOP(OiPr)₂, salts)~65% (Loss of HBr only) +85% Efficiency
Overall Yield 55 - 65% (Cumulative)78 - 85% +20% Yield
PMI (Est.) High (Multiple solvent swaps)Low (Single pot) Significant Reduction
Reagent Cost High (Lithium bases, Borates)Moderate (Pd catalyst cost)Neutral

Analysis: Method A suffers from "stoichiometric waste." The boronic acid group is installed solely to activate the position and is discarded immediately after coupling. Method B utilizes the inherent reactivity of the C-H bond, eliminating the mass and cost associated with the activating group.

Mechanistic Visualization

Understanding the Concerted Metalation-Deprotonation (CMD) pathway is critical for troubleshooting Method B. The carbonate base and pivalate additive work in tandem to deprotonate the indole C-2 position simultaneously with metalation.

CH_Activation_Cycle cluster_inputs Start Pd(II) Species (Active Catalyst) Coordination Coordination (Indole binds Pd) Start->Coordination CMD_Step CMD Step (C-H Cleavage) Coordination->CMD_Step + PivOH/Base Intermediate Pd(II)-Indole Intermediate CMD_Step->Intermediate - H+ OxAdd Oxidative Addition (Ar-Br adds) Intermediate->OxAdd + Ar-Br RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Start Regeneration Indole Substrate Indole Substrate Indole Substrate->Coordination

Caption: The CMD catalytic cycle. Note the critical role of the base/pivalate in the rate-determining C-H cleavage step (Red Node).

Strategic Recommendations

When to use C–H Activation (Method B):

  • Library Synthesis: When you need to diversify the aryl ring rapidly. You can use a single stock of indole and screen 50+ aryl bromides in parallel.

  • Late-Stage Functionalization: When the indole core is already part of a complex molecule, avoiding the harsh conditions of lithiation (Method A) is crucial.

When to use Suzuki Coupling (Method A):

  • Regioselectivity Issues: If the substrate has multiple acidic C-H bonds (e.g., C-2 and C-7) that the C-H catalyst cannot distinguish, the pre-installed boron group in Method A guarantees site specificity.

  • Scale-Up: If the Pd(OAc)₂/Ligand system is too expensive for multi-kilogram batches, the generic Pd(PPh₃)₄ used in Suzuki might be more cost-effective despite the extra steps.

References

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI) Metric. [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]

  • Sames, D., et al. (2009). C–H Bond Functionalization in Complex Organic Synthesis. Chemical Reviews. [Link]

  • Fagnou, K., et al. (2009). Pd(II)-Catalyzed C–H Activation of Indoles.[2] Science. [Link]

Sources

A Comparative Guide to the Orthogonal Validation of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone Analogues as Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the orthogonal validation of initial screening hits, using the 3-((5-methylisoxazol-3-yl)amino)cyclohex-2-enone scaffold as a case study. In drug discovery, the journey from a high-throughput screen (HTS) hit to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false positives.[1] An orthogonal validation cascade—employing a series of distinct, complementary assays—is not merely a suggestion but a critical necessity for mitigating risk and ensuring that resources are focused on chemically tractable and biologically relevant compound series.[2][3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, providing a self-validating workflow that builds a robust data package for each compound. We will compare a hypothetical primary hit and three analogues against a target kinase, "Kinase X," to illustrate how a multi-faceted data-driven approach enables confident decision-making.

The Rationale for a Multi-Pronged Validation Strategy

A primary HTS assay, while excellent for rapidly screening large compound libraries, is often susceptible to artifacts.[1][5] Compounds can interfere with the detection technology (e.g., autofluorescence), act non-specifically, or exhibit other undesirable behaviors that can mimic true biological activity.[1] An orthogonal approach systematically de-risks these hits by confirming their activity through multiple, independent analytical techniques.[3][4] This strategy ensures that a compound's measured effect is a direct consequence of its interaction with the intended target.

The validation workflow presented here is designed as a funnel, progressively increasing the biological complexity of the assays while filtering out unsuitable compounds at each stage.

G cluster_0 Initial Stage cluster_1 Phase 1: Biochemical & Biophysical Validation cluster_2 Phase 2: Cellular Validation cluster_3 Decision Gate Primary_HTS Primary HTS Hit (e.g., Kinase X Activity Assay) Biochem_Assay Biochemical Assay (e.g., TR-FRET IC50) Primary_HTS->Biochem_Assay Confirm Potency Biophys_Assay Biophysical Assay (e.g., SPR, TSA) Biochem_Assay->Biophys_Assay Confirm Direct Binding Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biophys_Assay->Target_Engagement Confirm On-Target Activity in Cells Downstream_Signaling Downstream Pathway Modulation (e.g., Western Blot, Reporter Assay) Target_Engagement->Downstream_Signaling Confirm Functional Effect Cell_Viability Phenotypic Outcome (e.g., Cell Viability/Proliferation) Downstream_Signaling->Cell_Viability Confirm Desired Phenotype Lead_Candidate Validated Hit Series (Advance to Lead Optimization) Cell_Viability->Lead_Candidate

Caption: The Hit-to-Lead Validation Workflow.

The Compound Cohort

For this guide, we will evaluate four hypothetical compounds derived from a primary screen against Kinase X.

Compound IDStructureRationale for Inclusion
H-01 (Hit) 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enoneThe initial hit identified from the primary HTS.
AN-02 Analogue with increased polarityDesigned to potentially improve solubility and cell permeability.
AN-03 Analogue with a bulky substitutionDesigned to probe the binding pocket for steric tolerance.
NC-04 Inactive structural analogueA closely related structure predicted to be inactive; serves as a negative control.

Part 1: Biochemical Assays – Confirming Potency and Mechanism

The first crucial step post-HTS is to re-confirm the activity of the hit and its analogues using a technology platform different from the primary screen.[1] This helps to immediately identify artifacts related to the primary assay's detection method.[5] Biochemical assays, which use purified protein, provide a clean system to quantify inhibitory potency (IC50) and investigate the mechanism of inhibition.[6][7]

Method 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is a robust, homogeneous assay format that is less prone to certain types of interference (e.g., light scatter, autofluorescence) than standard fluorescence intensity assays. It measures the phosphorylation of a substrate by Kinase X, providing a direct readout of enzymatic activity.

Step-by-Step Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare Kinase X enzyme, biotinylated peptide substrate, and ATP in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute compounds in DMSO and dispense into a low-volume 384-well assay plate.

  • Enzyme Addition: Add Kinase X to all wells except negative controls.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add a "stop/detection" buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (SA-APC, acceptor). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Kinase X Inhibition

Compound IDIC50 (nM) [TR-FRET]Notes
H-01 (Hit) 75Confirms primary screen activity.
AN-02 55Slightly improved potency over the initial hit.
AN-03 850Bulky substitution is detrimental to activity.
NC-04 > 10,000Confirms inactivity as expected.

Part 2: Biophysical Assays – Validating Direct Target Engagement

While a biochemical assay confirms functional inhibition, it does not definitively prove that the compound acts by binding directly to the target protein. Biophysical methods are essential for demonstrating a direct, physical interaction between the compound and the target, providing crucial, label-free evidence of binding.[][9] Concordance between the potency of inhibition (IC50) and the affinity of binding (KD) provides strong validation for a compound as a bona fide inhibitor.[6]

Method 2: Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technology that measures binding events in real-time, providing kinetic data (association rate, ka; dissociation rate, kd) in addition to affinity (KD).[][10] This allows for a more nuanced differentiation between compounds that may have similar affinities but different binding kinetics, which can have significant implications for in vivo efficacy.

Step-by-Step Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize purified Kinase X onto a sensor chip surface via amine coupling. A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

  • Compound Preparation: Prepare a series of concentrations for each compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the compound solutions sequentially over the sensor surface, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Surface Regeneration: Between different compounds, inject a regeneration solution (e.g., a brief pulse of low pH buffer) to remove any bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the kinetic data globally to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data: Direct Binding to Kinase X

Compound IDKD (nM) [SPR]ka (1/Ms)kd (1/s)Notes
H-01 (Hit) 901.2 x 10^51.1 x 10^-2Good correlation with IC50.
AN-02 621.8 x 10^51.1 x 10^-2Faster on-rate contributes to improved affinity.
AN-03 1,1005.5 x 10^46.0 x 10^-2Weaker affinity, faster off-rate. Poor residence time.
NC-04 No BindingN/AN/AConfirms lack of interaction.

Part 3: Cell-Based Assays – Interrogating Activity in a Physiological Context

Confirming that a compound binds and inhibits its target in a purified system is only the first step. The complex environment of a living cell presents numerous additional challenges, including cell permeability, metabolic stability, and potential off-target effects.[][12] Therefore, validating hits in a cellular context is essential to ensure their therapeutic potential.[13][14]

Method 3: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is a powerful technique for verifying target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation. By heating cell lysates treated with a compound and measuring the amount of soluble protein remaining, one can directly assess whether the compound is binding to its intended target in a physiological environment.

G cluster_0 Step 1: Compound Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification Intact_Cells Intact Cells + Compound Heat_Treatment Heat Cells to a Range of Temperatures Intact_Cells->Heat_Treatment DMSO_Control Intact Cells + DMSO DMSO_Control->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Protein) Centrifugation->Supernatant Pellet Discard Pellet (Aggregated Protein) Centrifugation->Pellet Quantify Quantify Soluble Kinase X (e.g., Western Blot, ELISA) Supernatant->Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA®

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express Kinase X) and treat with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured protein by ultracentrifugation.

  • Detection: Transfer the supernatant to a new plate/tube and quantify the amount of soluble Kinase X using a standard detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for each compound concentration. The shift in the melting temperature (Tm) or the increased amount of soluble protein at a given temperature indicates target stabilization and engagement. Determine the cellular EC50 from a dose-response curve at a fixed temperature.

Method 4: Cell Proliferation Assay

Causality: The ultimate goal of an inhibitor is often to produce a desired cellular phenotype, such as inhibiting cancer cell growth. A cell proliferation assay measures this functional outcome.[13] Comparing the cellular target engagement EC50 with the anti-proliferative GI50 helps to establish a clear link between on-target activity and the observed phenotype.

Step-by-Step Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compounds for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 (the concentration required to inhibit cell growth by 50%).

Synthesizing the Data: A Comparative Analysis

By consolidating the data from our orthogonal assays, we can build a comprehensive profile for each analogue and make an informed decision.

Compound IDBiochemical IC50 (nM)Biophysical KD (nM)Cellular Engagement EC50 (nM)Cell Proliferation GI50 (nM)Overall Assessment
H-01 (Hit) 7590450500Validated Hit. Good correlation across assays, though a ~5-fold drop-off in potency from biochemical to cellular assays suggests moderate cell permeability or efflux.
AN-02 556295110Superior Hit. Excellent potency and affinity, with strong translation into cellular target engagement and anti-proliferative activity. The most promising candidate.
AN-03 8501,100>10,000>10,000Inactive Analogue. Weak activity is consistent across all assays. Provides negative SAR data.
NC-04 >10,000No Binding>10,000>10,000True Negative. Confirmed inactive in all orthogonal assays, validating the integrity of the screening cascade.

Conclusion

The orthogonal validation process is indispensable in modern drug discovery. As demonstrated with our 3-((5-methylisoxazol-3-yl)amino)cyclohex-2-enone analogues, relying on a single assay readout is insufficient and can be misleading. By systematically employing a cascade of biochemical, biophysical, and cell-based assays, we can confidently:

  • Eliminate false positives arising from assay interference.

  • Confirm direct target binding , a prerequisite for any target-directed drug.

  • Establish a clear link between target engagement and cellular function.

  • Generate a robust structure-activity relationship (SAR) that guides future medicinal chemistry efforts.

This multi-faceted approach ensures that only the most promising, well-characterized compounds, such as AN-02 in our case study, are advanced into the resource-intensive lead optimization phase, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Nuffield Department of Medicine.[Link]

  • Biophysical Assays. Ichor Life Sciences.[Link]

  • Biophysical Assays. Selvita.[Link]

  • Biophysical Assay. HitGen.[Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed.[Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]

  • Biochemical assays in drug discovery and development. Celtarys Research.[Link]

  • Cell-based assays on the rise. BMG LABTECH.[Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.[Link]

Sources

Safety Operating Guide

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Executive Summary & Core Directive

Immediate Action Required: 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is a functionalized organic intermediate containing a reactive enone system and a heterocyclic isoxazole ring. It must be treated as Hazardous Chemical Waste .

The Disposal Standard:

  • Primary Method: High-Temperature Incineration (Thermal Oxidation).

  • Prohibited: Do NOT dispose of down the drain. Do NOT treat with bleach (potential for chloramine formation).

  • Waste Stream: Non-Halogenated Organic Waste.

Chemical Risk Profile & Hazard Logic

To dispose of this chemical safely, you must understand its reactivity profile. This molecule is not inert; it is designed for chemical reactivity.

FeatureChemical LogicSafety Implication
Cyclohex-2-enone Moiety Michael Acceptor: An

-unsaturated ketone that reacts with nucleophiles (e.g., biological thiols/proteins).
Skin Sensitizer/Irritant: Direct contact can cause dermatitis or covalent modification of proteins.
Isoxazole Ring Heterocyclic Amine: Biologically active pharmacophore; potential for aquatic toxicity.[1]Environmental Hazard: Must not enter water systems.[2][3] Requires complete thermal destruction.
Physical State Solid (Crystalline powder).Inhalation Risk: Dust generation during weighing/disposal is the primary exposure route.

GHS Classification (Derived from Functional Groups):

  • H302: Harmful if swallowed.[1][2][4]

  • H315/H319: Causes skin and serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[2][4]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Waste Segregation Strategy

Effective disposal begins at the bench. Segregation prevents cross-reactivity in waste drums, which is a leading cause of waste-facility fires.

Compatibility Matrix
Waste CategoryCompatibilityReason
Non-Halogenated Organics YES Compatible with standard organic solvents (Acetone, MeOH, DMSO).
Halogenated Organics NO Keep separate to reduce incineration costs and prevent dioxin formation.
Oxidizers (Nitrates, Peroxides) CRITICAL NO The amine and enone functions are reducing agents. Mixing with oxidizers risks exothermic ignition.
Strong Acids NO Acid hydrolysis can cleave the amine linker, releasing free isoxazole derivatives.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating chain of custody from the fume hood to the incinerator.

Workflow Visualization: The Disposal Decision Tree

Disposal_Workflow Start Waste Generation: 3-((5-Methylisoxazol-3-yl)amino) cyclohex-2-enone State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder/Crystals) State_Check->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) State_Check->Liquid In Solution Cont_Solid Container: Wide-Mouth HDPE Jar Label: 'Solid Organic Waste' Solid->Cont_Solid Cont_Liquid Container: Solvent Carboy (HDPE/Glass) Label: 'Non-Halogenated Organic' Liquid->Cont_Liquid Double_Bag Double Bag (Clear Poly) Zip-tie closure Cont_Solid->Double_Bag Log Log into Waste Inventory (List full chemical name) Cont_Liquid->Log Double_Bag->Log Pickup EHS Pickup -> Incineration Log->Pickup

Caption: Logical flow for the proper segregation and packaging of isoxazole-enone waste streams.

Detailed Procedures

A. Solid Waste (Pure Compound or Contaminated Solids) [6]

  • Containment: Collect the solid in a screw-top HDPE (High-Density Polyethylene) jar. Do not use glass for solids to prevent breakage during compaction.

  • Consumables: Place contaminated weigh boats, gloves, and paper towels into a clear hazardous waste bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone" (Do not use abbreviations like "Compound X").

    • Hazard Checkbox: Toxic, Irritant.[4]

B. Liquid Waste (Mother Liquors/HPLC Waste)

  • Solvent Check: Ensure the carrier solvent is compatible (e.g., Methanol, Ethyl Acetate, DMSO).

  • Segregation: Pour into the Non-Halogenated Organic Waste carboy.

    • Note: If dissolved in Dichloromethane (DCM) or Chloroform, it MUST go into Halogenated Waste .

  • Rinsing: Triple-rinse the original flask with a small amount of acetone and add the rinsate to the waste carboy.

Emergency Spill Management

In the event of a spill outside the fume hood, follow this "Wet-Sweep" protocol to prevent aerosolization of the Michael acceptor.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 Respirator) Alert->PPE Control 3. Control Spread (Cover with absorbent pads) PPE->Control Cleanup 4. Wet Wipe/Scoop (Avoid Dust Generation) Control->Cleanup Disposal 5. Seal & Label (As Hazardous Waste) Cleanup->Disposal

Caption: Five-step immediate response protocol for solid or liquid spills.

Specific Cleanup Technique:

  • Powder Spill: Do NOT dry sweep. Cover the powder with a paper towel dampened with water or acetone. Scoop the damp mass into a waste jar. This prevents the inhalation of dust.[1][2][6]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

Regulatory Compliance (RCRA & EPA)

As a researcher, you are the "Waste Generator." Accurate classification is your legal responsibility.

  • RCRA Status: This specific molecule is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic).

  • Determination: It is classified as hazardous based on Generator Knowledge of its characteristics (Toxicity/Irritant).

  • Waste Code Assignment:

    • If the waste solution is ignitable (Flash point <60°C due to solvent): D001 .

    • If no solvent is present: Classify as Non-Regulated Chemical Waste (unless state-specific rules apply), but treat as hazardous due to biological activity.

Final Disposition: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration . This ensures the destruction of the isoxazole ring, preventing environmental leaching.

References

  • PubChem. (2025).[7] 3-Aminocyclohex-2-en-1-one Compound Summary (Analogous Structure). National Library of Medicine. [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.